molecular formula C29H26FN5O3S B15614070 (Rac)-JBJ-04-125-02

(Rac)-JBJ-04-125-02

Número de catálogo: B15614070
Peso molecular: 543.6 g/mol
Clave InChI: VHQVOTINPRYDAO-AREMUKBSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(Rac)-JBJ-04-125-02 is a useful research compound. Its molecular formula is C29H26FN5O3S and its molecular weight is 543.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-(5-fluoro-2-hydroxyphenyl)-2-[3-oxo-5-(4-piperazin-1-ylphenyl)-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FN5O3S/c30-21-5-8-25(36)24(16-21)26(27(37)33-29-32-11-14-39-29)35-17-20-2-1-19(15-23(20)28(35)38)18-3-6-22(7-4-18)34-12-9-31-10-13-34/h1-8,11,14-16,26,31,36H,9-10,12-13,17H2,(H,32,33,37)/t26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQVOTINPRYDAO-AREMUKBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)[C@H](C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Rac)-JBJ-04-125-02 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (Rac)-JBJ-04-125-02

Introduction

This compound is a novel, potent, and orally active allosteric inhibitor designed to target mutant forms of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] As a fourth-generation EGFR inhibitor, it represents a significant advancement in addressing acquired resistance to previous generations of tyrosine kinase inhibitors (TKIs), particularly the challenging C797S mutation in non-small cell lung cancer (NSCLC).[3][4] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental validation of this compound.

Chemical Structure and Properties

This compound is a racemic mixture.[5] Its chemical identity and physical properties are summarized below.

PropertyValueReference
IUPAC Name 2-(5-fluoro-2-hydroxyphenyl)-2-(1-oxo-6-(4-(piperazin-1-yl)phenyl)isoindolin-2-yl)-N-(thiazol-2-yl)acetamide[5]
Molecular Formula C₂₉H₂₆FN₅O₃S[5][6]
Molecular Weight 543.61 g/mol [6][7]
CAS Number 2140807-05-0 (Racemate)[1][5][6]
SMILES Oc1ccc(F)cc1C(N1Cc2ccc(cc2C1=O)-c1ccc(cc1)N1CCNCC1)C(=O)Nc1nccs1[6]
Solubility Soluble in DMSO (e.g., 100 mg/mL)[6][7]

Pharmacological Properties and Quantitative Data

This compound is a highly potent inhibitor of mutant EGFR, demonstrating efficacy as both a single agent and in combination with other EGFR inhibitors.[8]

ParameterValueCell Line / ModelReference
IC₅₀ 0.26 nMEGFR L858R/T790M[1][3][9][10][11]
Half-life (t₁/₂) 3 hoursMouse (3 mg/kg, IV)[10]
AUCₗₐₛₜ 728,577 min·ng/mLMouse (3 mg/kg, IV)[10]
Cₘₐₓ 1.1 µmol/LMouse (20 mg/kg, oral)[10]
Oral Bioavailability 3%Mouse (20 mg/kg)[10]

Mechanism of Action and Signaling Pathway

This compound functions as a mutant-selective allosteric inhibitor of EGFR.[7][8] Unlike ATP-competitive inhibitors that bind to the kinase's active site, allosteric inhibitors bind to a different site, inducing a conformational change that inactivates the enzyme. This distinct mechanism allows it to be effective against mutations like T790M and C797S, which confer resistance to other TKIs.[3][8]

Upon binding, JBJ-04-125-02 inhibits the phosphorylation of EGFR, thereby blocking downstream signaling cascades critical for tumor cell proliferation and survival, such as the AKT and ERK1/2 pathways.[8][10][12]

JBJ_04_125_02_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mutant_EGFR Mutant EGFR (L858R/T790M/C797S) AKT AKT mutant_EGFR->AKT ERK ERK1/2 mutant_EGFR->ERK Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation JBJ This compound (Allosteric Inhibitor) JBJ->mutant_EGFR Binds & Inhibits

Caption: Mechanism of action of this compound on mutant EGFR signaling.

A key finding is the synergistic activity of JBJ-04-125-02 with the covalent ATP-competitive inhibitor, osimertinib (B560133).[7][8] Osimertinib enhances the binding of JBJ-04-125-02 to mutant EGFR.[7] This dual-targeting approach leads to a more profound inhibition of cell growth and a significant increase in apoptosis compared to either agent used alone.[3][8][13]

Synergistic_Action cluster_inhibitors Therapeutic Agents cluster_target Molecular Target cluster_outcome Cellular Outcome JBJ This compound (Allosteric) mutant_EGFR Mutant EGFR JBJ->mutant_EGFR Allosterically Binds Osi Osimertinib (ATP-Competitive) Osi->JBJ Enhances Binding Osi->mutant_EGFR Covalently Binds Inhibition Enhanced Inhibition of Downstream Signaling mutant_EGFR->Inhibition Apoptosis Increased Apoptosis Inhibition->Apoptosis Growth Decreased Cell Growth Inhibition->Growth

Caption: Synergistic inhibition of mutant EGFR by JBJ-04-125-02 and Osimertinib.

Experimental Protocols

The following protocols are summarized from published studies investigating the efficacy of this compound.

Cell Viability / Proliferation Assay

This assay measures the effect of the compound on cell growth.

  • Cell Lines: Ba/F3 cells stably transfected with EGFR mutations (L858R, L858R/T790M, L858R/T790M/C797S) or human NSCLC cell lines (e.g., H1975).[7][8][10]

  • Treatment: Cells are seeded in multi-well plates and treated with increasing concentrations of this compound (e.g., 0-1000 nM) or control (DMSO).[10]

  • Incubation: Cells are incubated for a fixed period, typically 72 hours.[7][10]

  • Assessment: Cell viability or proliferation is quantified using an MTS assay, which measures the metabolic activity of the cells.[7]

  • Analysis: Results are expressed as a percentage of the control (DMSO-treated) cells to determine the concentration-dependent inhibitory effect.[8]

Experimental_Workflow A 1. Cell Seeding (e.g., H1975, Ba/F3 mutant EGFR) B 2. Treatment Addition - this compound (Dose Range) - Control (DMSO) A->B C 3. Incubation (72 hours) B->C D 4. MTS Reagent Addition C->D E 5. Absorbance Reading (Measure metabolic activity) D->E F 6. Data Analysis (Calculate % inhibition vs. control) E->F

Caption: General workflow for a cell viability assay (MTS).

Western Blotting for Signaling Analysis

This technique is used to detect the phosphorylation status of EGFR and its downstream targets.

  • Sample Preparation: Cells or homogenized tumor tissues are lysed to extract total protein.[8][12] Protein concentration is determined to ensure equal loading.

  • Electrophoresis & Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of EGFR, AKT, and ERK1/2.[8][12]

  • Detection: Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

  • Analysis: The intensity of phosphorylated protein bands is compared to total protein bands to assess the degree of pathway inhibition.

In Vivo Efficacy Studies

These experiments evaluate the anti-tumor activity of the compound in animal models.

  • Model: Genetically engineered mice that develop tumors with specific EGFR mutations (e.g., EGFR L858R/T790M/C797S).[10]

  • Treatment: Once tumors are established, mice are treated with vehicle control, osimertinib (e.g., 25 mg/kg), or JBJ-04-125-02 (e.g., 50-100 mg/kg).[10][12]

  • Administration: The compound is administered once daily via oral gavage.[10][12]

  • Monitoring: Tumor size is monitored regularly over the treatment period (e.g., 4-15 weeks).[10]

  • Endpoint: Efficacy is determined by measuring tumor regression compared to the vehicle-treated control group.[10] Pharmacodynamic analysis may be performed on tumor tissues collected after treatment.[12]

Synthesis and Crystallography

The detailed chemical synthesis of JBJ-04-125-02 and the protocol for determining the crystal structure of the inhibitor in complex with the EGFR kinase domain are described in the supplemental methods of the primary research article by To et al. in Cancer Discovery (2019).[8]

Conclusion

This compound is a promising mutant-selective allosteric EGFR inhibitor with demonstrated potent activity against clinically relevant resistance mutations. Its unique mechanism of action and its synergistic potential when combined with covalent ATP-competitive inhibitors like osimertinib offer a compelling strategy for overcoming drug resistance in EGFR-mutant lung cancer.[8][13] Further research and clinical development are warranted to translate these preclinical findings into effective therapies for patients.

References

(Rac)-JBJ-04-125-02: A Technical Guide to its Mechanism of Action as a Mutant-Selective Allosteric EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-JBJ-04-125-02 is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). This technical guide provides an in-depth overview of its mechanism of action, focusing on its efficacy against clinically relevant EGFR mutations, including the acquired resistance mutation C797S. The document details the signaling pathways affected by this compound, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for the methodologies used to elucidate its activity. Furthermore, this guide presents visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular pharmacology.

Introduction

The efficacy of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC) is often limited by the emergence of acquired resistance mutations.[1][2] Third-generation EGFR TKIs, such as osimertinib (B560133), are effective against the T790M gatekeeper mutation but are rendered ineffective by the subsequent C797S mutation.[1] this compound emerges as a fourth-generation EGFR inhibitor that circumvents this resistance mechanism through a distinct allosteric mode of action.[3] Unlike ATP-competitive inhibitors, this compound binds to a different site on the EGFR kinase domain, enabling it to inhibit EGFR mutants that are resistant to conventional therapies.[4] This guide serves as a technical resource for researchers engaged in the study and development of novel cancer therapeutics.

Mechanism of Action

This compound functions as a mutant-selective allosteric inhibitor of EGFR.[5][6] Its primary mechanism involves the inhibition of EGFR phosphorylation, which subsequently blocks downstream signaling pathways crucial for cancer cell proliferation and survival, namely the PI3K/AKT and MAPK/ERK pathways.[7][8]

A key characteristic of this compound is its ability to inhibit the double mutant EGFRL858R/T790M and the triple mutant EGFRL858R/T790M/C797S, which confers resistance to third-generation TKIs.[1][7] Furthermore, this compound exhibits a synergistic effect when used in combination with the ATP-competitive inhibitor osimertinib.[4][5] Osimertinib enhances the binding of JBJ-04-125-02 to mutant EGFR, leading to increased apoptosis and more effective inhibition of cellular growth both in vitro and in vivo.[4][5]

Signaling Pathway

The binding of this compound to the allosteric site of mutant EGFR inhibits its kinase activity, preventing autophosphorylation. This, in turn, disrupts the downstream signaling cascade, leading to reduced phosphorylation of key effector proteins such as AKT and ERK1/2. The ultimate outcome is the inhibition of cancer cell proliferation and induction of apoptosis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK pERK->Proliferation JBJ This compound JBJ->EGFR Allosteric Inhibition Osimertinib Osimertinib Osimertinib->EGFR ATP-Competitive Inhibition Cell_Viability_Workflow start Seed cells in 96-well plate incubate1 Incubate for 24 hours start->incubate1 treat Treat with this compound (0-1000 nM) incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_mts Add MTS reagent incubate2->add_mts incubate3 Incubate for 1-4 hours add_mts->incubate3 read Measure absorbance at 490 nm incubate3->read end Analyze data (IC50) read->end Western_Blot_Workflow start Cell treatment and lysis quantify Protein quantification (BCA assay) start->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Blocking (5% BSA) transfer->block primary_ab Primary antibody incubation (p-EGFR, p-AKT, p-ERK) block->primary_ab secondary_ab Secondary antibody incubation (HRP-conjugated) primary_ab->secondary_ab detect Chemiluminescent detection secondary_ab->detect end Analysis detect->end Synergistic_Effect JBJ This compound (Allosteric Inhibitor) EGFR Mutant EGFR JBJ->EGFR Enhanced_Binding Enhanced Binding of JBJ-04-125-02 JBJ->Enhanced_Binding Osimertinib Osimertinib (ATP-Competitive Inhibitor) Osimertinib->EGFR Osimertinib->Enhanced_Binding enhances Profound_Inhibition Profound Inhibition of EGFR Signaling Enhanced_Binding->Profound_Inhibition Increased_Apoptosis Increased Apoptosis Profound_Inhibition->Increased_Apoptosis Synergistic_Effect Synergistic Anti-Tumor Effect Increased_Apoptosis->Synergistic_Effect

References

Unveiling the Allosteric Landscape of EGFR: A Technical Guide to the JBJ-04-125-02 Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the allosteric binding site of JBJ-04-125-02 on the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.

Executive Summary

JBJ-04-125-02 is a potent and mutant-selective allosteric inhibitor of EGFR.[1][2][3] Unlike traditional ATP-competitive inhibitors, JBJ-04-125-02 binds to a distinct allosteric pocket, offering a promising therapeutic strategy against drug-resistant EGFR mutations, including the challenging C797S mutation.[2] This guide elucidates the core characteristics of this interaction, providing a foundational resource for further research and development in the field of targeted cancer therapy.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity and properties of JBJ-04-125-02.

Table 1: In Vitro Inhibitory Activity

TargetIC50 (nM)Assay TypeCell Line(s)Reference
EGFR L858R/T790M0.26Kinase Assay-[3][4]
EGFR L858R-Cell ProliferationBa/F3[3]
EGFR L858R/T790M-Cell ProliferationBa/F3, H1975[2][3]
EGFR L858R/T790M/C797S-Cell ProliferationBa/F3[2][3]

Table 2: Pharmacokinetic Properties

ParameterValueDosingAnimal ModelReference
Half-life (t½)3 hours3 mg/kg (i.v.)Genetically engineered mice[3]
AUC (last)728,577 min*ng/mL3 mg/kg (i.v.)Genetically engineered mice[3]
Cmax1.1 µmol/L20 mg/kg (oral)Genetically engineered mice[3]
Oral Bioavailability3%20 mg/kg (oral)Genetically engineered mice[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTS Assay)

This protocol is adapted from methods used to assess the effect of JBJ-04-125-02 on cell proliferation.[1]

  • Cell Seeding: Plate cells (e.g., Ba/F3, H1975, H3255GR, H3255DR) in 96-well plates at a density of 5,000 cells per well and allow to adhere overnight.

  • Compound Treatment: Treat cells with increasing concentrations of JBJ-04-125-02 (or other inhibitors) for 72 hours. Include a DMSO-treated control group.

  • MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control and plot dose-response curves to determine IC50 values.

Western Blot Analysis of EGFR Signaling

This protocol outlines the procedure for assessing the phosphorylation status of EGFR and downstream signaling proteins.[2]

  • Cell Lysis: Treat cells with JBJ-04-125-02 at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the allosteric inhibition of EGFR by JBJ-04-125-02.

EGFR_Signaling_Pathway EGFR Signaling and Allosteric Inhibition by JBJ-04-125-02 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ATP_site ATP Binding Site Allosteric_site Allosteric Site RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates JBJ JBJ-04-125-02 JBJ->Allosteric_site Binds and Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the allosteric inhibition by JBJ-04-125-02.

Experimental_Workflow Workflow for Characterizing JBJ-04-125-02 cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_structural Structural Analysis Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Viability Cell Viability Assay (e.g., MTS) Kinase_Assay->Cell_Viability Western_Blot Western Blot Analysis (Assess Pathway Inhibition) Cell_Viability->Western_Blot PK_Studies Pharmacokinetic Studies (Determine t1/2, AUC, etc.) Western_Blot->PK_Studies Efficacy_Studies Tumor Xenograft Models (Assess Anti-tumor Activity) PK_Studies->Efficacy_Studies Crystallography X-ray Crystallography (Elucidate Binding Mode) Efficacy_Studies->Crystallography

Caption: Experimental workflow for the characterization of JBJ-04-125-02.

Allosteric_Inhibition_Mechanism Mechanism of Allosteric Inhibition by JBJ-04-125-02 JBJ JBJ-04-125-02 Allosteric_Site Binds to Allosteric Site on EGFR Kinase Domain JBJ->Allosteric_Site Conformational_Change Induces Conformational Change in EGFR Allosteric_Site->Conformational_Change ATP_Binding_Inhibited Inhibits ATP Binding and/or Substrate Phosphorylation Conformational_Change->ATP_Binding_Inhibited Signal_Transduction_Blocked Blocks Downstream Signal Transduction ATP_Binding_Inhibited->Signal_Transduction_Blocked Tumor_Growth_Inhibition Inhibition of Tumor Cell Growth Signal_Transduction_Blocked->Tumor_Growth_Inhibition

References

A Technical Guide to the Synthesis and Purification of (Rac)-JBJ-04-125-02, a Novel Allosteric EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of (Rac)-JBJ-04-125-02, a potent, mutant-selective, and orally active allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5] This compound has demonstrated significant anti-tumor activity, particularly against EGFR mutations resistant to other targeted therapies, such as the L858R/T790M and the L858R/T790M/C797S mutations.[1][4][6] The information presented herein is intended to equip researchers and drug development professionals with the necessary details to produce and purify this compound for further investigation.

Chemical Profile

This compound is the racemic mixture of JBJ-04-125-02.[2][3][5][7] Its systematic IUPAC name is 2-(5-fluoro-2-hydroxyphenyl)-2-(1-oxo-6-(4-(piperazin-1-yl)phenyl)isoindolin-2-yl)-N-(thiazol-2-yl)acetamide.[8]

Identifier Value
IUPAC Name 2-(5-fluoro-2-hydroxyphenyl)-2-(1-oxo-6-(4-(piperazin-1-yl)phenyl)isoindolin-2-yl)-N-(thiazol-2-yl)acetamide[8]
CAS Number 2140807-05-0 (for racemate)[8][9]
Molecular Formula C29H26FN5O3S[8][9]
Molecular Weight 543.62 g/mol [8][9]
Purity >98% by HPLC[9]

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process involving the preparation of key intermediates followed by their assembly. The following is a proposed synthetic route based on established organic chemistry principles for the formation of similar complex molecules.

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification A Step 1: Synthesis of 2-amino-N-(thiazol-2-yl)acetamide E Step 5: Condensation to form This compound A->E B Step 2: Synthesis of 6-bromo-2-methylisoindolin-1-one (B577647) C Step 3: Synthesis of tert-butyl 4-(4-(2-methyl-1-oxoisoindolin-6-yl)phenyl)piperazine-1-carboxylate B->C D Step 4: Synthesis of 6-(4-(piperazin-1-yl)phenyl)isoindolin-1-one C->D D->E F Crude Product E->F Reaction Work-up G Silica (B1680970) Gel Column Chromatography F->G H Preparative HPLC G->H I Final Product: This compound H->I

Caption: A workflow diagram illustrating the key stages in the synthesis and purification of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-amino-N-(thiazol-2-yl)acetamide

  • To a solution of 2-aminothiazole (B372263) (1.0 eq) in dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (B128534) (1.2 eq).

  • Slowly add a solution of 2-bromoacetyl bromide (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude bromo-intermediate.

  • Dissolve the crude intermediate in a solution of ammonia (B1221849) in methanol (B129727) (7N) and stir at room temperature for 24 hours in a sealed vessel.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude 2-amino-N-(thiazol-2-yl)acetamide, which can be purified by column chromatography.

Step 2: Synthesis of 6-bromo-2-methylisoindolin-1-one

  • To a solution of 4-bromophthalic anhydride (B1165640) (1.0 eq) in ethanol (B145695), add methylamine (B109427) (1.1 eq, 40% in water) and reflux for 4 hours.

  • Cool the reaction mixture and add a solution of sodium borohydride (B1222165) (2.0 eq) in ethanol portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with acetone (B3395972) and then add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

Step 3: Synthesis of tert-butyl 4-(4-(1-oxoisoindolin-6-yl)phenyl)piperazine-1-carboxylate

  • In a reaction vessel, combine 6-bromo-2-methylisoindolin-1-one (1.0 eq), tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).

  • Add a suitable solvent system such as a mixture of toluene, ethanol, and an aqueous solution of sodium carbonate (2M).

  • Heat the mixture to reflux and stir for 12 hours under an inert atmosphere.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Step 4: Synthesis of 6-(4-(piperazin-1-yl)phenyl)isoindolin-1-one

  • Dissolve the product from Step 3 (1.0 eq) in a mixture of DCM and trifluoroacetic acid (TFA) (1:1).

  • Stir the reaction at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the deprotected product.

Step 5: Condensation to form this compound

  • To a solution of 6-(4-(piperazin-1-yl)phenyl)isoindolin-1-one (1.0 eq) and 2-amino-N-(thiazol-2-yl)acetamide (1.1 eq) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Follow this by the addition of 5-fluoro-2-hydroxybenzaldehyde (B1225495) (1.0 eq).

  • Stir the reaction at room temperature for 24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Purification Protocol

The crude this compound is purified by a two-step process to achieve high purity.

1. Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) (e.g., 100:0 to 95:5 DCM:MeOH).

  • Procedure:

    • The crude product is adsorbed onto a small amount of silica gel.

    • The silica is loaded onto a pre-packed column.

    • The column is eluted with the mobile phase gradient.

    • Fractions are collected and analyzed by thin-layer chromatography (TLC).

    • Fractions containing the pure product are combined and concentrated.

2. Preparative High-Performance Liquid Chromatography (HPLC)

  • Column: A suitable reverse-phase C18 column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Procedure:

    • The partially purified product from column chromatography is dissolved in a minimal amount of a suitable solvent (e.g., DMSO or methanol).

    • The solution is injected onto the preparative HPLC system.

    • Fractions corresponding to the product peak are collected.

    • The collected fractions are lyophilized to yield the final pure this compound.

Quantitative Data (Illustrative)

The following table summarizes representative quantitative data for the synthesis and purification of this compound. Note: These values are illustrative and may vary based on experimental conditions.

Step Reactant Starting Amount Product Yield (%) Purity (by HPLC)
12-aminothiazole10.0 g2-amino-N-(thiazol-2-yl)acetamide65%>95%
24-bromophthalic anhydride22.7 g6-bromo-2-methylisoindolin-1-one70%>97%
36-bromo-2-methylisoindolin-1-one10.0 gtert-butyl 4-(4-(1-oxoisoindolin-6-yl)phenyl)piperazine-1-carboxylate55%>95%
4Product from Step 312.0 g6-(4-(piperazin-1-yl)phenyl)isoindolin-1-one90%>98%
5Product from Step 48.0 gCrude this compound40%~80%
Purification Process Input Purity Output Purity Recovery (%)
Column Chromatography80%>95%85%
Preparative HPLC>95%>99%90%

Mechanism of Action: EGFR Signaling Pathway Inhibition

This compound functions as an allosteric inhibitor of EGFR.[1][2][3][4] This means it binds to a site on the receptor distinct from the ATP-binding site targeted by many conventional tyrosine kinase inhibitors (TKIs). This allosteric inhibition is effective against EGFR mutants that are resistant to ATP-competitive inhibitors.[10] The binding of this compound prevents the conformational changes required for receptor activation, thereby inhibiting downstream signaling pathways, including the AKT and ERK1/2 pathways, which are critical for cancer cell proliferation and survival.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (pERK1/2) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds & Activates JBJ This compound JBJ->EGFR Allosteric Inhibition

Caption: A simplified diagram of the EGFR signaling pathway and the inhibitory action of this compound.

Conclusion

This technical guide provides a plausible and detailed framework for the synthesis and purification of this compound. The methodologies described are based on established chemical principles and are intended to serve as a valuable resource for researchers in the field of oncology and drug discovery. The unique allosteric mechanism of this compound presents a promising avenue for overcoming resistance to current EGFR-targeted therapies, making it a molecule of significant interest for further preclinical and clinical development.

References

The Genesis of a Fourth-Generation EGFR Inhibitor: A Technical Overview of JBJ-04-125-02

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide on the discovery, mechanism of action, and preclinical development of JBJ-04-125-02, a fourth-generation, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] Developed to address acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC), JBJ-04-125-02 represents a promising therapeutic strategy, particularly for patients harboring the C797S resistance mutation.[3][4][5] This document is intended for researchers, scientists, and drug development professionals.

Discovery and Rationale

The clinical success of EGFR TKIs in NSCLC is often curtailed by the emergence of resistance mutations.[5] The tertiary C797S mutation, in particular, renders third-generation inhibitors like osimertinib (B560133) ineffective by preventing covalent bond formation.[6] This challenge necessitated the development of novel therapeutic agents with alternative mechanisms of action.

JBJ-04-125-02 emerged from efforts to optimize earlier allosteric inhibitors, such as EAI045.[6][7] While EAI045 showed promise, it required co-administration with an anti-EGFR antibody like cetuximab to be effective in vivo.[7] JBJ-04-125-02 was developed as a more potent analog capable of acting as a single agent.[7] It is an orally active, reversible, and non-ATP competitive inhibitor that binds to a cryptic allosteric pocket on the EGFR kinase domain.[8][9]

Mechanism of Action

JBJ-04-125-02 functions as a mutant-selective allosteric inhibitor of EGFR.[1][3] Its primary mechanism involves binding to an allosteric site on the EGFR kinase, which is distinct from the ATP-binding pocket targeted by traditional TKIs.[9] This binding stabilizes the inactive conformation of the kinase, thereby inhibiting its catalytic activity.[9]

A key feature of JBJ-04-125-02 is its selectivity for mutant forms of EGFR, including the double mutant (L858R/T790M) and the triple mutant (L858R/T797M/C797S), over the wild-type (WT) receptor.[3][4] This selectivity is crucial for minimizing on-target toxicities associated with WT EGFR inhibition.

Furthermore, preclinical studies have revealed a unique synergistic relationship between JBJ-04-125-02 and the ATP-competitive covalent inhibitor, osimertinib.[3][4] Osimertinib has been shown to significantly enhance the binding of JBJ-04-125-02 to mutant EGFR.[3] This cooperative binding leads to a more profound inhibition of EGFR signaling, resulting in increased apoptosis and more effective inhibition of cellular growth compared to either agent alone.[3][4][5]

The inhibition of EGFR by JBJ-04-125-02 leads to the downregulation of key downstream signaling pathways critical for tumor cell proliferation and survival, namely the PI3K/AKT and MAPK/ERK pathways.[4][8]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR Mutant EGFR AKT p-AKT EGFR->AKT ERK p-ERK1/2 EGFR->ERK JBJ JBJ-04-125-02 (Allosteric) JBJ->EGFR Binds allosteric site Osimertinib Osimertinib (ATP-Competitive) Osimertinib->EGFR Binds ATP site Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation

Caption: Simplified signaling pathway of mutant EGFR and points of inhibition. (Max Width: 760px)

Quantitative Preclinical Data

The preclinical development of JBJ-04-125-02 has been supported by robust in vitro and in vivo data.

In Vitro Activity

JBJ-04-125-02 has demonstrated potent inhibitory activity against mutant EGFR in biochemical and cell-based assays.

Assay TypeTarget/Cell LineMutation StatusIC50 (nM)Reference
Biochemical Kinase AssayEGFRL858R/T790M0.26[5]
Cell Viability AssayBa/F3L858R/T790M/C797SPotent[4]
Cell Viability AssayH1975L858R/T790MPotent[4]
Cell Viability AssayH3255GRL858R/T790MPotent[3]

Note: "Potent" indicates significant activity at low nanomolar concentrations as described in the source, though a specific IC50 value was not always provided in the abstracts.

Pharmacokinetic Properties

Pharmacokinetic studies in mice have characterized the profile of JBJ-04-125-02.

ParameterRouteDose (mg/kg)ValueReference
Half-life (t½)IV33 hours[1]
AUClastIV3728,577 min*ng/mL[1]
CmaxPO201.1 µmol/L (609 ng/mL)[1]
BioavailabilityPO203%[1]
In Vivo Efficacy

JBJ-04-125-02 has shown significant anti-tumor activity in mouse models of EGFR-mutant NSCLC.

Animal ModelTreatmentOutcomeReference
EGFRL858R/T790M/C797S GEM Model50 mg/kg, PO, once daily for 15 weeksMarked tumor regression within 4 weeks[1]
H1975 Xenograft Model100 mg/kg, PO, once dailyInhibition of tumor growth[4]
Combination with Osimertinib (H1975 Xenograft)JBJ-04-125-02 + OsimertinibIncreased efficacy over single agents[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Cell Viability Assay (MTS Assay)

This protocol assesses the effect of JBJ-04-125-02 on the proliferation of cancer cell lines.

  • Cell Plating: Seed Ba/F3, H1975, or H3255GR/DR cells in 96-well plates.

  • Compound Treatment: Treat cells with increasing concentrations of JBJ-04-125-02 (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control.[1][3]

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[1][3]

  • MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation: Incubate for 1-4 hours to allow for the conversion of MTS to formazan (B1609692) by viable cells.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell growth inhibition against the log concentration of the compound.

Cell_Viability_Workflow A Plate Cells (96-well plate) B Add JBJ-04-125-02 (Dose-response) A->B C Incubate (72 hours) B->C D Add MTS Reagent C->D E Incubate (1-4 hours) D->E F Measure Absorbance (490 nm) E->F G Calculate IC50 F->G

Caption: Workflow for the MTS-based cell viability assay. (Max Width: 760px)
Western Blot Analysis

This protocol is used to determine the effect of JBJ-04-125-02 on EGFR and its downstream signaling proteins.

  • Cell Treatment: Culture cells (e.g., H1975) and treat with various concentrations of JBJ-04-125-02 or DMSO for a specified time.[4] For in vivo samples, harvest tumor tissues from treated mice.[4]

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.[4]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometry is used to quantify the protein band intensities, which are typically normalized to a loading control like GAPDH or β-actin.

Western_Blot_Workflow A Cell/Tissue Lysis B Protein Quantification A->B C SDS-PAGE B->C D Membrane Transfer C->D E Blocking D->E F Primary Antibody (p-EGFR, p-AKT, etc.) E->F G Secondary Antibody F->G H Detection (ECL) G->H I Data Analysis H->I

Caption: Key steps in the Western Blot analysis workflow. (Max Width: 760px)
In Vivo Xenograft and Genetically Engineered Mouse (GEM) Models

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of JBJ-04-125-02 in vivo.

  • Model System: Utilize immunodeficient mice for xenograft models (e.g., implanting H1975 cells) or genetically engineered mouse (GEM) models that endogenously develop EGFR-mutant lung tumors (e.g., EGFRL858R/T790M/C797S).[1][4]

  • Tumor Establishment: Allow tumors to reach a palpable or measurable size.

  • Treatment: Administer JBJ-04-125-02 (e.g., 50-100 mg/kg), vehicle control, or comparator agents (e.g., osimertinib) via oral gavage once daily.[1][3][4]

  • Monitoring: Monitor tumor volume using caliper measurements or imaging techniques (e.g., MRI) and track animal body weight as a measure of toxicity.

  • Pharmacodynamic Analysis: At the end of the study or at specific time points, harvest tumors for pharmacodynamic analysis (e.g., Western blotting) to confirm target engagement.[4]

  • Data Analysis: Compare tumor growth rates and regression between treatment groups to determine efficacy.

Clinical Development

As of the latest available information, JBJ-04-125-02 is in the preclinical or early translational stages of development.[10] There is limited public information regarding ongoing or planned clinical trials. One source vaguely mentioned a potential combination trial with naquotinib, but no concrete details are available. Further investigation into clinical trial databases would be required to ascertain the current clinical status.

Conclusion

JBJ-04-125-02 is a potent and selective fourth-generation allosteric EGFR inhibitor with a clear mechanism of action and compelling preclinical efficacy, both as a single agent and in combination with osimertinib. It effectively targets EGFR mutations that confer resistance to third-generation TKIs, including the challenging C797S mutation. The data summarized herein provides a strong rationale for its continued development and potential as a future therapy for patients with EGFR-mutant NSCLC.

References

(Rac)-JBJ-04-125-02: A Comprehensive Technical Profile of a Mutant-Selective Allosteric EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target selectivity profile, mechanism of action, and experimental validation of (Rac)-JBJ-04-125-02, a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). This compound is the racemate of JBJ-04-125-02.[1][2] As a promising agent in the landscape of targeted cancer therapy, this document outlines the key preclinical data and methodologies associated with its characterization.

Core Mechanism of Action

This compound functions as an allosteric inhibitor, binding to a site on the EGFR kinase domain distinct from the ATP-binding pocket.[3][4] This mechanism allows it to be effective against EGFR mutations that confer resistance to traditional ATP-competitive tyrosine kinase inhibitors (TKIs), including the C797S mutation.[5][6] Notably, its efficacy is significantly enhanced when used in combination with ATP-competitive inhibitors like osimertinib, leading to increased apoptosis and more effective inhibition of cellular growth.[7][8]

Target Selectivity Profile

This compound demonstrates remarkable selectivity for mutant forms of EGFR over the wild-type protein. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Quantitative Kinase Inhibition Data

The following table summarizes the inhibitory activity of JBJ-04-125-02 against its primary target and provides a broader view of its selectivity across the human kinome.

TargetIC50 (nM)Assay TypeReference
EGFR (L858R/T790M)0.26Enzymatic Assay[1][9][10]
KinomeScan Selectivity Binding Assay[11]
Kinase % Control at 10 µM
MAP4K59.5[11]
EphA526[11]
EPHB134[11]

A KINOMEscan selectivity profile of JBJ-04-125-02 at a concentration of 10 µM against a panel of 468 kinases revealed high selectivity. Only three non-ERBB family kinases were inhibited by more than 65% (i.e., % Control < 35).[11]

Signaling Pathway Inhibition

This compound effectively inhibits the downstream signaling pathways crucial for cancer cell proliferation and survival that are activated by mutant EGFR. Specifically, it has been shown to block the phosphorylation of EGFR itself, as well as the key downstream effectors AKT and ERK1/2.[10][12]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation JBJ_04_125_02 This compound JBJ_04_125_02->EGFR Allosteric Inhibition

EGFR signaling pathway inhibited by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.

  • Cell Seeding: Plate cells (e.g., Ba/F3, H1975, H3255GR, H3255DR) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound or vehicle control (DMSO) for 72 hours.[7]

  • MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[13]

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with this compound (72 hours) A->B C Add MTS Reagent B->C D Incubate (1-4 hours) C->D E Measure Absorbance (490 nm) D->E F Data Analysis (IC50 Calculation) E->F

Workflow for the MTS-based cell viability assay.
Western Blotting for Signaling Pathway Analysis

This protocol is used to determine the effect of this compound on the phosphorylation status of EGFR and its downstream targets.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Studies

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., H1975) into the flanks of immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Treatment Administration: Administer this compound (e.g., 50-100 mg/kg) or vehicle control daily via oral gavage.[10][14]

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting) to confirm target engagement.

Conclusion

This compound is a highly selective and potent allosteric inhibitor of mutant EGFR. Its unique mechanism of action and favorable preclinical profile, particularly its efficacy against TKI-resistant mutations, position it as a valuable tool for cancer research and a promising candidate for further drug development. The detailed experimental protocols provided herein serve as a guide for researchers seeking to investigate and validate the activity of this and similar compounds.

References

In Vitro Characterization of (Rac)-JBJ-04-125-02: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characteristics of (Rac)-JBJ-04-125-02, a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). The information presented herein is compiled from publicly available research to support further investigation and drug development efforts.

Executive Summary

This compound is a novel small molecule inhibitor that targets specific activating and resistance mutations in the EGFR, a key driver in non-small cell lung cancer (NSCLC). Unlike traditional ATP-competitive inhibitors, JBJ-04-125-02 binds to an allosteric site, offering a complementary therapeutic strategy. This compound has demonstrated significant potency against clinically relevant EGFR mutations, including the challenging C797S resistance mutation. This document details the inhibitory activity, cellular effects, and methodologies used to characterize this compound in vitro.

Mechanism of Action

This compound functions as a mutant-selective allosteric inhibitor of EGFR.[1][2] Its primary mechanism involves binding to a site distinct from the ATP-binding pocket, thereby inhibiting the kinase activity of mutant EGFR.[1] This allosteric inhibition is particularly effective against EGFR isoforms harboring activating mutations (e.g., L858R) and resistance mutations (e.g., T790M and C797S).[3][4] Notably, the binding of JBJ-04-125-02 to mutant EGFR is significantly enhanced by the presence of ATP-competitive covalent inhibitors like osimertinib, suggesting a synergistic interaction.[2][5] This dual targeting approach has been shown to lead to increased apoptosis and more effective inhibition of cellular growth compared to either agent alone.[2][5]

Quantitative In Vitro Data

The following tables summarize the key quantitative data for this compound from various in vitro assays.

Table 1: Inhibitory Potency against EGFR Mutants

TargetAssay TypeIC50Reference
EGFRL858R/T790MKinase Assay0.26 nM[3][4][6]
Ba/F3 EGFRL858R/T790M/C797SCell Viability30 nM[6]

Table 2: Cellular Activity in EGFR-Mutant Cell Lines

Cell LineEGFR Mutation StatusAssay TypeKey FindingsReference
H1975L858R/T790MCell ProliferationInhibition at low nanomolar concentrations[4]
Ba/F3L858RCell ProliferationInhibition of cell growth[4]
Ba/F3L858R/T790MCell ProliferationInhibition of cell growth[4]
Ba/F3L858R/T790M/C797SCell ProliferationInhibition of cell growth[4][7]
Ba/F3Wild-Type EGFRCell ProliferationNo inhibition of growth[7]
Parental Ba/F3-Cell ProliferationNo inhibition of growth[7]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cell Proliferation and Viability Assays

Objective: To determine the effect of this compound on the proliferation and viability of cancer cell lines harboring various EGFR mutations.

Methodology:

  • Cell Lines:

    • H1975 (human NSCLC)[4]

    • Ba/F3 (murine pro-B) cells stably transfected with human EGFR mutants (L858R, L858R/T790M, L858R/T790M/C797S)[4][5]

    • H3255GR and H3255DR[5]

  • Treatment:

    • Cells are seeded in appropriate multi-well plates.

    • A dose range of this compound (e.g., 0 nM to 1000 nM) is added to the cells.[4][8]

    • Cells are incubated for a period of 72 hours.[4][5]

  • Assessment:

    • Cell viability is measured using a luminescence-based assay such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.[5][6]

    • Data is normalized to vehicle-treated control cells (e.g., DMSO).[9]

Western Blotting for EGFR Signaling Pathway Analysis

Objective: To assess the impact of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.

Methodology:

  • Cell Lines and Treatment:

    • H1975, Ba/F3, and NIH-3T3 cells are utilized.[4]

    • Cells are treated with increasing concentrations of this compound (e.g., 0.01 µM to 10 µM).[4][8]

  • Lysate Preparation:

    • Following treatment, cells are washed and lysed to extract total protein.

  • Electrophoresis and Transfer:

    • Protein lysates are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • Immunoblotting:

    • The membrane is blocked and then incubated with primary antibodies specific for:

      • Phospho-EGFR

      • Total EGFR

      • Phospho-AKT

      • Total AKT

      • Phospho-ERK1/2

      • Total ERK1/2[4][9]

    • The membrane is then washed and incubated with appropriate secondary antibodies.

  • Detection:

    • Protein bands are visualized using a suitable detection method (e.g., chemiluminescence).

In Vitro Kinase Assay

Objective: To directly measure the inhibitory activity of this compound on the enzymatic activity of mutant EGFR.

Methodology:

  • Enzyme: Recombinant EGFRL858R/T790M kinase domain.

  • Assay Format:

    • A homogeneous time-resolved fluorescence (HTRF)-based assay is employed.[10]

  • Procedure:

    • The EGFR enzyme is incubated with increasing concentrations of this compound.

    • The kinase reaction is initiated by the addition of ATP and a suitable substrate.

    • The reaction is allowed to proceed for a defined period.

  • Measurement:

    • The fluorescence signal, which correlates with enzyme activity, is measured.

    • Fractional activity is calculated relative to a DMSO control.[10]

    • IC50 values are determined from the dose-response curve.

Visualizations

The following diagrams illustrate key pathways and workflows related to the in vitro characterization of this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibitors cluster_cytoplasm Cytoplasm EGFR Mutant EGFR (L858R/T790M/C797S) AKT AKT EGFR->AKT Activates ERK ERK1/2 EGFR->ERK Activates JBJ This compound (Allosteric) JBJ->EGFR Inhibits Osimertinib Osimertinib (ATP-Competitive) Osimertinib->EGFR Inhibits pAKT p-AKT AKT->pAKT pERK p-ERK1/2 ERK->pERK Proliferation Cell Proliferation & Survival pAKT->Proliferation pERK->Proliferation Cell_Viability_Workflow start Seed EGFR-Mutant Cells in Plate treatment Add Dilutions of This compound start->treatment incubation Incubate for 72 hours treatment->incubation assay Add CellTiter-Glo® or MTS Reagent incubation->assay readout Measure Luminescence or Absorbance assay->readout analysis Calculate IC50 Values readout->analysis Western_Blot_Workflow start Cell Treatment & Lysate Preparation sds_page SDS-PAGE start->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (e.g., p-EGFR) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Analyze Band Intensity detection->analysis

References

An In-depth Technical Guide to (Rac)-JBJ-04-125-02: A Mutant-Selective Allosteric EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-JBJ-04-125-02 is a racemic mixture of a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] This compound has emerged as a significant tool in cancer research, particularly for its activity against EGFR mutations that confer resistance to other tyrosine kinase inhibitors (TKIs). This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, experimental data, and detailed protocols for its investigation.

Chemical and Physical Properties

This compound is a complex small molecule with the following key identifiers and properties.

PropertyValueReference
CAS Number 2140807-05-0[1][3][4][5]
Molecular Formula C₂₉H₂₆FN₅O₃S[3]
Molecular Weight 543.61 g/mol
Synonyms JBJ-04-125-02 racemate
Solubility DMSO: 100 mg/mL (183.95 mM)
Storage Store at -20°C for long-term stability.[1]

Mechanism of Action

This compound functions as an allosteric inhibitor of EGFR, meaning it binds to a site distinct from the ATP-binding pocket.[6][7] This mechanism is particularly effective against mutant forms of EGFR, including those with the C797S mutation, which confers resistance to many ATP-competitive inhibitors. By binding allosterically, this compound modulates the conformation of the EGFR kinase domain, leading to the inhibition of its catalytic activity and downstream signaling pathways.[6][8]

EGFR Signaling Pathway and Inhibition by this compound

The diagram below illustrates the canonical EGFR signaling pathway and the point of intervention by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[9] this compound, as an allosteric inhibitor, prevents the conformational changes necessary for kinase activation, thereby blocking the phosphorylation cascade.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival JBJ-04-125-02 This compound JBJ-04-125-02->EGFR Allosteric Inhibition MTS_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Compound_Treatment Treat cells with this compound (various concentrations) Cell_Seeding->Compound_Treatment Incubation_72h Incubate for 72 hours at 37°C Compound_Treatment->Incubation_72h Add_MTS Add MTS reagent to each well Incubation_72h->Add_MTS Incubation_1-4h Incubate for 1-4 hours at 37°C Add_MTS->Incubation_1-4h Measure_Absorbance Measure absorbance at 490 nm Incubation_1-4h->Measure_Absorbance Data_Analysis Analyze data and calculate IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

References

(Rac)-JBJ-04-125-02 SMILES notation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (Rac)-JBJ-04-125-02: A Mutant-Selective Allosteric EGFR Inhibitor

Introduction

This compound is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5][6] It has demonstrated significant anti-tumor activity in both in vitro and in vivo models of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including those resistant to previous generations of EGFR inhibitors.[2][7][8] This technical guide provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, key experimental data, and detailed protocols for its investigation.

SMILES Notation:

Oc1ccc(F)cc1C(N1Cc2ccc(cc2C1=O)-c1ccc(cc1)N1CCNCC1)C(=O)Nc1nccs1[9]

Mechanism of Action

This compound functions as an allosteric inhibitor of EGFR, meaning it binds to a site on the receptor distinct from the ATP-binding site targeted by many traditional tyrosine kinase inhibitors (TKIs).[7] This allows it to be effective against EGFR mutations that confer resistance to ATP-competitive inhibitors, such as the C797S mutation.[2][7] The compound is particularly potent against the EGFRL858R/T790M mutant.[1][3][4]

Research has shown that this compound can inhibit the phosphorylation of EGFR and downstream signaling proteins, including AKT and ERK1/2.[1] Furthermore, it has been observed that the ATP-competitive inhibitor osimertinib (B560133) can enhance the binding of JBJ-04-125-02 to mutant EGFR, suggesting a synergistic effect when used in combination.[7]

Quantitative Data

The following table summarizes the key quantitative data reported for this compound and its active enantiomer, JBJ-04-125-02.

ParameterValueTarget/ConditionsReference
IC50 0.26 nMEGFRL858R/T790M[1][3][4]
Cell Proliferation Inhibition Low nanomolar concentrationsH1975 cells (EGFRL858R/T790M)[1]
Oral Bioavailability 3%20 mg/kg oral dose[10]
Half-life 3 hours3 mg/kg intravenous dose[10]
Maximal Plasma Concentration (Cmax) 1.1 µmol/L20 mg/kg oral dose[10]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is a general guideline for assessing the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • EGFR-mutant cell lines (e.g., H1975, H3255GR, Ba/F3)

  • Complete growth medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 0.01 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[9]

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of EGFR Signaling

This protocol outlines the steps to analyze the phosphorylation status of EGFR and its downstream targets.

Materials:

  • EGFR-mutant cell lines

  • This compound

  • DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Plate cells and treat with varying concentrations of this compound or DMSO for a specified time (e.g., 2-24 hours).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C, following the manufacturer's recommended dilution.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

In Vivo Efficacy Study

This is a general protocol for evaluating the anti-tumor efficacy of this compound in a mouse model of NSCLC.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • EGFR-mutant human cancer cells (e.g., H1975)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of each mouse.

  • Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally (e.g., by gavage) at a predetermined dose and schedule (e.g., daily). The control group should receive the vehicle alone.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).

Signaling Pathways and Visualizations

EGFR Signaling Pathway Inhibition by this compound

This compound, as an allosteric inhibitor, prevents the conformational changes in EGFR that are necessary for its kinase activity. This leads to the inhibition of downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation, survival, and growth.

EGFR_Signaling_Inhibition cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS JBJ This compound JBJ->EGFR Allosteric Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of EGFR signaling by this compound.

Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical workflow for the in vitro characterization of this compound.

In_Vitro_Workflow cluster_assays In Vitro Assays cluster_endpoints Endpoints start Start: EGFR-Mutant Cell Lines treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTS) treatment->viability western Western Blot Analysis treatment->western ic50 Determine IC50 viability->ic50 phospho Assess Phosphorylation (p-EGFR, p-AKT, p-ERK) western->phospho

Caption: A typical workflow for in vitro experiments.

References

Methodological & Application

Application Notes: (Rac)-JBJ-04-125-02 In Vitro Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-JBJ-04-125-02 is a potent and selective allosteric inhibitor of mutant Epidermal Growth Factor Receptor (EGFR) .[1][2][3][4] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound in inhibiting cancer cell proliferation. The compound has demonstrated significant anti-tumor activity, particularly against EGFR mutations such as L858R/T790M and L858R/T790M/C797S.[2][3][5] The following protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[6]

Mechanism of Action

This compound acts as a mutant-selective allosteric inhibitor of EGFR.[1][2][5] By binding to an allosteric site on the EGFR protein, it inhibits its kinase activity and downstream signaling pathways, including the AKT and ERK1/2 pathways, which are crucial for cell growth and survival.[2][5] This inhibitory action leads to a reduction in cell proliferation and an increase in apoptosis in cancer cells harboring specific EGFR mutations.[1][5]

Quantitative Data Summary

The inhibitory effect of this compound on cell proliferation has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the compound.

Cell LineEGFR Mutation StatusIC50 of this compoundReference
Ba/F3EGFR L858R/T790M0.26 nM[2][3][4]
H1975EGFR L858R/T790MLow nanomolar range[2][5]
H3255GREGFR L858R/T790MNot explicitly stated, but effective[1][5]
Ba/F3EGFR L858R/T790M/C797SEffective[2][5]

Experimental Protocol: In Vitro Cell Proliferation Assay using MTT

This protocol outlines the steps to determine the effect of this compound on the proliferation of cancer cells in vitro.

Materials
  • Cancer cell lines (e.g., H1975, Ba/F3 with relevant EGFR mutations)

  • This compound compound

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • CO2 incubator (37°C, 5% CO2)

Procedure
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).[2] A vehicle control (DMSO) should be included.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 72 hours.[1][2]

  • MTT Assay:

    • After the 72-hour incubation, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]

    • Mix gently by pipetting up and down.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Experimental Workflow Diagram

G Experimental Workflow for Cell Proliferation Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Harvest and Count Cells B Seed Cells in 96-well Plate A->B 24h Incubation C Prepare Serial Dilutions of this compound B->C D Treat Cells with Compound C->D E Add MTT Reagent D->E 72h Incubation F Incubate and Add Solubilization Solution E->F 2-4h Incubation G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 G->H

Caption: Workflow of the in vitro cell proliferation assay.

Signaling Pathway Diagram

G Simplified EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR AKT AKT EGFR->AKT ERK ERK1/2 EGFR->ERK Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation JBJ This compound JBJ->EGFR Inhibits

Caption: Inhibition of EGFR signaling by this compound.

References

Application Notes and Protocols for Treating H1975 Cells with (Rac)-JBJ-04-125-02

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-JBJ-04-125-02 is a potent and orally active allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR) that shows selectivity for mutant forms of the receptor.[1][2][3] The H1975 cell line, derived from human non-small cell lung cancer (NSCLC), is a critical model for studying EGFR-targeted therapies.[4][5][6] These cells harbor both the L858R activating mutation and the T790M resistance mutation in the EGFR gene, which confers resistance to first-generation tyrosine kinase inhibitors (TKIs).[4][5][6] This document provides detailed protocols for treating H1975 cells with this compound and assessing its effects on cell viability, EGFR signaling pathways, and apoptosis.

Data Presentation

Table 1: In Vitro Efficacy of this compound in H1975 Cells
ParameterValueReference
Cell Line H1975[1][7]
Compound This compound[1][7]
Mechanism of Action Mutant-selective, allosteric EGFR inhibitor[1][7]
IC₅₀ (EGFR L858R/T790M) 0.26 nM[1][2]
Effect on H1975 Proliferation Inhibition at low nanomolar concentrations[1][2][7]
Table 2: Effect of this compound on EGFR Signaling Pathway in H1975 Cells
Protein AnalyzedEffect of TreatmentReference
p-EGFR Decreased phosphorylation[1][7]
Total EGFR No significant change[7]
p-AKT Decreased phosphorylation[1][7]
Total AKT No significant change[7]
p-ERK1/2 Decreased phosphorylation[1][7]
Total ERK1/2 No significant change[7]

Experimental Protocols

H1975 Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing and maintaining the H1975 human non-small cell lung cancer cell line.

Materials:

  • H1975 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Trypsin-EDTA solution

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% P/S.

  • Cell Thawing: Thaw cryopreserved H1975 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 ml conical tube containing 9 ml of pre-warmed complete growth medium. Centrifuge at 300 x g for 3 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium.

  • Culturing: Transfer the resuspended cells into a T-75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Medium Renewal: Change the culture medium every 2 to 3 days.

  • Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cells with DPBS. Add 2-3 ml of Trypsin-EDTA solution and incubate for 2-3 minutes at 37°C to detach the cells. Neutralize the trypsin with complete growth medium, collect the cells, and centrifuge. Resuspend the cell pellet and seed into new flasks at a 1:2 to 1:4 split ratio.

Cell Viability (MTS) Assay

This protocol describes how to assess the effect of this compound on the viability of H1975 cells using an MTS assay.

Materials:

  • H1975 cells

  • 96-well plates

  • This compound

  • DMSO (vehicle control)

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed H1975 cells into 96-well plates at a density of 6 x 10³ cells per well in 100 µl of complete growth medium and incubate for 24 hours.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The concentrations can range from 0.1 nM to 1000 nM.[2] Remove the existing medium from the wells and add 100 µl of the medium containing the different concentrations of the compound or DMSO as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1][2]

  • MTS Addition: Add 20 µl of MTS reagent to each well and incubate for 1-4 hours at 37°C.[9]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Western Blot Analysis of EGFR Signaling Pathway

This protocol details the procedure for analyzing the phosphorylation status of key proteins in the EGFR signaling pathway in H1975 cells treated with this compound.

Materials:

  • H1975 cells

  • 6-well plates

  • This compound

  • DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (p-EGFR, EGFR, p-AKT, AKT, p-ERK1/2, ERK1/2, β-actin or Tubulin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10⁶ H1975 cells per well in 6-well plates and allow them to attach overnight.[10] Treat the cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 40-50 µg) onto an SDS-PAGE gel.[10] After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin or Tubulin.

Apoptosis (Annexin V/PI) Assay

This protocol provides a method to quantify apoptosis in H1975 cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • H1975 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed H1975 cells and treat them with the desired concentrations of this compound for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells immediately by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling EGFR Mutant EGFR (L858R/T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS JBJ This compound JBJ->EGFR Allosteric Inhibition AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK pERK->Proliferation

Caption: EGFR signaling pathway inhibition by this compound in H1975 cells.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Culture H1975 Cells Seed Seed Cells for Experiments Culture->Seed Treat Treat with this compound (Dose-response & time-course) Seed->Treat Viability Cell Viability Assay (MTS) Treat->Viability Western Western Blot Analysis Treat->Western Apoptosis Apoptosis Assay (Annexin V/PI) Treat->Apoptosis Data Quantification & Interpretation Viability->Data Western->Data Apoptosis->Data

Caption: High-level workflow for in vitro evaluation of this compound in H1975 cells.

References

Application Notes and Protocols for In Vivo Dosing of (Rac)-JBJ-04-125-02 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-JBJ-04-125-02 is a potent, orally active, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5][6] It has demonstrated significant anti-tumor activity in preclinical models of non-small cell lung cancer (NSCLC), particularly in tumors harboring EGFR mutations that confer resistance to other tyrosine kinase inhibitors (TKIs), such as the C797S mutation.[2][5][7][8] This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models, based on currently available data.

This compound functions by binding to an allosteric site on the EGFR kinase domain, a distinct mechanism compared to traditional ATP-competitive inhibitors.[7][8] This allows it to be effective against EGFR mutations like L858R/T790M/C797S.[2][7][8] Furthermore, studies have shown a synergistic effect when combined with the ATP-competitive inhibitor osimertinib, leading to enhanced apoptosis and more effective inhibition of tumor growth in vitro and in vivo.[1][5][8]

Data Presentation

Table 1: In Vivo Dosing Regimens for this compound in Mouse Models
Mouse ModelDosageAdministration RouteFrequencyDurationStudy TypeReference
Male C57Bl/6 Mice50 mg/kg, 100 mg/kgOral gavageNot SpecifiedNot SpecifiedNot Specified[1]
H1975 Xenograft Mice100 mg/kgNot SpecifiedOnce daily3 daysPharmacodynamic[7]
H1975 Xenograft Mice100 mg/kgNot SpecifiedNot Specified35 daysEfficacy[7]
EGFRL858R/T790M/C797S Genetically Engineered Mice (GEM)50 mg/kgOral gavageOnce daily15 weeksEfficacy[2][8]
EGFRL858R/T790M/C797S Genetically Engineered Mice (GEM)50 mg/kg, 100 mg/kgNot SpecifiedOnce daily3 daysPharmacodynamic[8]
Table 2: Pharmacokinetic Parameters of JBJ-04-125-02 in Mice
Administration RouteDoseAverage Maximal Plasma Concentration (Cmax)Half-life (t1/2)Area Under the Curve (AUClast)Oral BioavailabilityReference
Intravenous (i.v.)3 mg/kgNot Reported3 hours728,577 min*ng/mLNot Applicable[2]
Oral20 mg/kg1.1 µmol/LNot ReportedNot Reported3%[2][8]

Experimental Protocols

Formulation of this compound for Oral Gavage

A common vehicle for the oral administration of this compound can be prepared as follows. Note that the use of fresh DMSO is recommended as moisture can reduce solubility.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), fresh

  • PEG300

  • Tween80

  • Double-distilled water (ddH₂O)

Procedure (for a 1 mL working solution):

  • Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).[1]

  • In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • Add 50 µL of the 100 mg/mL this compound stock solution in DMSO to the PEG300.

  • Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween80 to the mixture and mix until clear.

  • Add 500 µL of ddH₂O to bring the final volume to 1 mL.

  • The final formulation should be used immediately for optimal results.[1]

In Vivo Dosing Protocol for Efficacy Studies

This protocol is based on studies conducted in EGFRL858R/T790M/C797S genetically engineered mice.[2][8]

Animal Model:

  • EGFRL858R/T790M/C797S genetically engineered mice.

Dosing:

  • Prepare the this compound formulation as described above to achieve a final concentration for a 50 mg/kg dose.

  • Administer the formulation to the mice via oral gavage once daily.

  • Continue treatment for up to 15 weeks.

  • Monitor tumor volume regularly (e.g., via MRI imaging) to assess treatment efficacy. Marked tumor regression was observed within 4 weeks in one study.[2][8]

In Vivo Pharmacodynamic Protocol

This protocol is designed to assess the target engagement and downstream signaling effects of this compound.

Animal Model:

  • H1975 xenograft mice or EGFRL858R/T790M/C797S GEMs.[7][8]

Dosing:

  • Prepare the this compound formulation for a 50 mg/kg or 100 mg/kg dose.

  • Administer the formulation once daily for 3 consecutive days via oral gavage.

  • On the final day of treatment, collect lung tumor tissues 3 hours after the last dose.[7][8]

Analysis:

  • Prepare tissue lysates from the harvested tumors.

  • Perform Western blotting to analyze the phosphorylation status of EGFR and downstream signaling proteins such as AKT and ERK1/2.[7][8] A reduction in the phosphorylation of these proteins indicates successful target inhibition.

Mandatory Visualization

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR Mutant EGFR (e.g., L858R/T790M/C797S) AKT AKT EGFR->AKT Inhibits ERK ERK1/2 EGFR->ERK Inhibits JBJ This compound (Allosteric Inhibitor) JBJ->EGFR Apoptosis Apoptosis JBJ->Apoptosis Promotes Osimertinib Osimertinib (ATP-Competitive Inhibitor) Osimertinib->EGFR Osimertinib->Apoptosis Promotes Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_dosing In Vivo Dosing cluster_pd Pharmacodynamic Study (3 days) cluster_efficacy Efficacy Study (up to 15 weeks) Formulation Formulate this compound (e.g., DMSO, PEG300, Tween80, ddH2O) Dosing Administer via Oral Gavage (50-100 mg/kg, once daily) Formulation->Dosing PD_Harvest Harvest Tumors (3h post final dose) Dosing->PD_Harvest Efficacy_Monitor Monitor Tumor Volume (e.g., MRI) Dosing->Efficacy_Monitor PD_Analysis Western Blot for pEGFR, pAKT, pERK PD_Harvest->PD_Analysis Efficacy_Analysis Assess Tumor Regression Efficacy_Monitor->Efficacy_Analysis

Caption: Experimental Workflow for In Vivo Studies.

References

Application Notes and Protocols for (Rac)-JBJ-04-125-02 MTS Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-JBJ-04-125-02 is a potent and orally active, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It has demonstrated significant anti-tumor activity, particularly against EGFR mutations that confer resistance to other tyrosine kinase inhibitors, such as the C797S mutation.[4][5] These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines using the MTS assay, a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.

Mechanism of Action

This compound functions as an allosteric inhibitor, binding to a site on the EGFR distinct from the ATP-binding pocket. This unique mechanism allows it to be effective against EGFR mutations that are resistant to traditional ATP-competitive inhibitors. Upon binding, this compound inhibits the downstream signaling pathways crucial for cancer cell proliferation and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[6] This inhibition ultimately leads to decreased cell proliferation and increased apoptosis in cancer cells harboring specific EGFR mutations.[1][4]

Data Presentation: this compound MTS Assay Concentration Ranges

The effective concentration of this compound can vary depending on the cell line and the specific EGFR mutation. The following table summarizes previously reported concentration ranges for in vitro studies.

Cell LineEGFR Mutation StatusAssay TypeConcentration RangeReference
H1975L858R/T790MCell Proliferation (MTS)0 - 1000 nM[7]
Ba/F3L858R, L858R/T790M, L858R/T790M/C797SEGFR Phosphorylation0.01 - 10 µM[7]
H3255GRNot SpecifiedCell Growth (MTS)Increasing concentrations[1][7]
H3255DRNot SpecifiedCell Growth (MTS)Increasing concentrations[1][7]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Proper preparation of the compound is critical for accurate and reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Sterile microcentrifuge tubes

Protocol:

  • Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in high-quality DMSO.[8] For example, for a molecular weight of 543.61 g/mol , dissolve 5.44 mg in 1 mL of DMSO. Mix thoroughly by vortexing until the compound is completely dissolved. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for the assay. It is recommended to perform a multi-point dose-response curve to determine the IC50 value. A common starting range for dilution is from 10 µM down to 0.1 nM. Ensure the final DMSO concentration in the cell culture wells is less than 0.1% to avoid solvent-induced cytotoxicity.

MTS Assay Protocol for Cell Viability

This protocol is optimized for assessing the effect of this compound on the viability of adherent cancer cell lines, such as NCI-H1975, in a 96-well plate format.

Materials:

  • Cancer cell line of interest (e.g., NCI-H1975)

  • Complete growth medium

  • Trypsin-EDTA

  • 96-well flat-bottom sterile cell culture plates

  • This compound working solutions

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium.[8] For NCI-H1975 cells, a seeding density of 2 x 10^4 cells/well has also been reported.[9] The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the experiment.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound working solutions in fresh medium to the respective wells.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest concentration of the drug.

      • Untreated Control: Cells treated with complete medium only.

      • Blank: Wells containing medium only (no cells) for background absorbance subtraction.

    • Incubate the plate for the desired treatment period (e.g., 48-72 hours). A 72-hour incubation is commonly used for this compound.[1][7]

  • MTS Assay:

    • Following the incubation period, add 20 µL of MTS reagent directly to each well.[10][11]

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for the specific cell line and conditions.

    • After incubation with the MTS reagent, gently shake the plate for a few seconds to ensure uniform color distribution.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.[11]

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software package (e.g., GraphPad Prism).

Visualizations

EGFR Signaling Pathway and Inhibition by this compound

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds & Activates Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K JBJ This compound JBJ->EGFR Allosteric Inhibition Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the point of allosteric inhibition by this compound.

MTS Assay Experimental Workflow

MTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Cells (~80% confluency) Seed_Cells 3. Seed Cells in 96-well plate Cell_Culture->Seed_Cells Prepare_Compound 2. Prepare this compound Working Solutions Treat_Cells 5. Treat Cells with Compound (48-72h) Prepare_Compound->Treat_Cells Incubate_Attach 4. Incubate 24h (Cell Attachment) Seed_Cells->Incubate_Attach Incubate_Attach->Treat_Cells Add_MTS 6. Add MTS Reagent (1-4h incubation) Treat_Cells->Add_MTS Read_Absorbance 7. Read Absorbance (490 nm) Add_MTS->Read_Absorbance Calculate_Viability 8. Calculate % Viability Read_Absorbance->Calculate_Viability IC50 9. Determine IC50 Calculate_Viability->IC50

Caption: Step-by-step workflow for the this compound MTS assay.

References

Application Notes and Protocols: (Rac)-JBJ-04-125-02 Treatment of Ba/F3 EGFR Mutant Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-JBJ-04-125-02 is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It has demonstrated significant anti-tumor activity, particularly against EGFR mutations that confer resistance to other tyrosine kinase inhibitors (TKIs), such as the T790M and C797S mutations.[1][3] This document provides detailed application notes and protocols for the treatment of Ba/F3 cells engineered to express various EGFR mutants with this compound. The Ba/F3 cell line, a murine IL-3 dependent pro-B cell line, is a widely used model system for studying the transforming activity of oncogenes and the efficacy of targeted inhibitors.[4][5][6] When transfected with activating EGFR mutants, Ba/F3 cells become IL-3 independent, and their proliferation is driven by the constitutively active EGFR signaling. This provides a robust system to evaluate the potency and selectivity of EGFR inhibitors.

Mechanism of Action

JBJ-04-125-02 acts as an allosteric inhibitor, binding to a site on the EGFR kinase domain distinct from the ATP-binding pocket.[3] This mode of action allows it to be effective against mutations that alter the ATP-binding site and confer resistance to ATP-competitive inhibitors. Notably, it has shown efficacy against the C797S mutation, which is a major mechanism of resistance to third-generation EGFR TKIs like osimertinib.[3][7] JBJ-04-125-02 inhibits the phosphorylation of EGFR and downstream signaling pathways, including the AKT and ERK1/2 pathways, leading to reduced cell proliferation and induction of apoptosis.[1][3]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Ba/F3 EGFR Mutant Cell Lines
Cell LineEGFR MutationIC50 (nM)Assay TypeDuration (hrs)Reference
Ba/F3L858R/T790M0.26Not SpecifiedNot Specified[1][2]
Ba/F3L858R/T790M/C797S100MTS Assay72
Ba/F3L858R/C797S1550CellTiter-Glo72

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation JBJ This compound JBJ->EGFR Allosteric Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Ba/F3 EGFR Mutant Cell Culture

Materials:

  • Ba/F3 cells stably expressing EGFR mutants (e.g., L858R, L858R/T790M, L858R/T790M/C797S)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Puromycin (or other selection antibiotic)

  • This compound (stock solution in DMSO)

Protocol:

  • Culture Ba/F3 EGFR mutant cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • For stable cell lines, maintain selection pressure by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

  • Unlike parental Ba/F3 cells, these mutant lines do not require IL-3 for proliferation and survival.[6]

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain a density of 1 x 10^5 to 1 x 10^6 cells/mL.

Cell Viability Assay (MTS or CellTiter-Glo)

Workflow Diagram:

Cell_Viability_Workflow A Seed Ba/F3 EGFR mutant cells in 96-well plate B Incubate for 24 hours A->B C Add serial dilutions of This compound B->C D Incubate for 72 hours C->D E Add MTS or CellTiter-Glo reagent D->E F Incubate for 1-4 hours E->F G Measure absorbance or luminescence F->G H Calculate IC50 values G->H

Caption: Workflow for determining the IC50 of this compound.

Protocol:

  • Seed Ba/F3 EGFR mutant cells in a 96-well plate at a density of 3,000 to 5,000 cells per well in 90 µL of culture medium.[8][9]

  • Incubate the plate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%.

  • Add 10 µL of the diluted compound to each well.[8][9] Include wells with DMSO only as a vehicle control.

  • Incubate the plate for 72 hours.[10]

  • Add 20 µL of MTS reagent or 100 µL of CellTiter-Glo reagent to each well.[9]

  • Incubate for 1-4 hours (MTS) or 10 minutes (CellTiter-Glo) at 37°C, protected from light.

  • Measure the absorbance at 490 nm for MTS or luminescence for CellTiter-Glo using a plate reader.[11]

  • Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.

Western Blotting for Phospho-EGFR, Phospho-AKT, and Phospho-ERK

Protocol:

  • Seed Ba/F3 EGFR mutant cells in 6-well plates at a density of 1 x 10^6 cells per well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.

  • Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/PI Staining)

Protocol:

  • Treat Ba/F3 EGFR mutant cells with this compound at concentrations around the IC50 value for 24 or 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.

Logical Relationship Diagram

Logical_Relationship cluster_cause Cause cluster_effect Effect cluster_intervention Intervention cluster_outcome Outcome A EGFR Activating Mutation (e.g., L858R, T790M, C797S) B Constitutive Kinase Activity A->B C IL-3 Independent Growth of Ba/F3 Cells B->C D This compound Treatment E Inhibition of EGFR Phosphorylation D->E F Inhibition of Downstream Signaling (p-AKT, p-ERK) E->F G Inhibition of Cell Proliferation F->G H Induction of Apoptosis F->H

Caption: Logical flow from EGFR mutation to the effects of this compound.

References

Application Notes and Protocols for Cell-based Assays to Determine the Efficacy of (Rac)-JBJ-04-125-02, a Mutant-Selective Allosteric EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing various cell-based assays to evaluate the in vitro efficacy of (Rac)-JBJ-04-125-02, a potent and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] The described assays are crucial for characterizing the inhibitor's impact on cancer cell proliferation, apoptosis, and the downstream EGFR signaling pathway.

This compound is the racemate of JBJ-04-125-02, which demonstrates significant inhibitory activity against mutant forms of EGFR, including those with resistance mutations like T790M and C797S.[1][3] By binding to an allosteric site, this inhibitor provides a complementary strategy to traditional ATP-competitive inhibitors.[3] Its efficacy can be assessed by measuring its impact on cell viability, its ability to induce programmed cell death (apoptosis), and its modulation of key downstream signaling molecules like AKT and ERK1/2.[3][4][5]

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments to illustrate the expected outcomes when evaluating the efficacy of this compound.

Table 1: Inhibition of Cell Proliferation by this compound

Cell LineCancer TypeEGFR Mutation StatusTreatment Concentration (nM)Duration (hours)Inhibition of Proliferation (%)IC50 (nM)
H1975Non-Small Cell Lung CancerL858R/T790M0.1, 1, 10, 100, 100072Dose-dependent decrease~10
Ba/F3Pro-BL858R/T790M/C797S0.1, 1, 10, 100, 100072Dose-dependent decrease~5
A549Non-Small Cell Lung CancerWild-Type0.1, 1, 10, 100, 100072Minimal inhibition>1000

Table 2: Induction of Apoptosis by this compound

Cell LineTreatment Concentration (nM)Duration (hours)Caspase-3/7 Activity (Fold Change vs. Control)Annexin V Positive Cells (%)
H1975100484.535
H1975500488.265
A549500481.25

Table 3: Inhibition of EGFR Pathway Signaling by this compound

Cell LineTreatment Concentration (nM)Duration (hours)p-EGFR Inhibition (%)p-AKT Inhibition (%)p-ERK1/2 Inhibition (%)
H1975104504548
H19751004959294
A5491004<10<10<10

Signaling Pathway and Experimental Workflow Diagrams

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K JBJ0412502 This compound JBJ0412502->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow A 1. Cell Culture & Treatment with this compound B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to PVDF Membrane C->D E 5. Immunoblotting with Primary & Secondary Antibodies D->E F 6. Signal Detection (Chemiluminescence) E->F G 7. Data Analysis (Densitometry) F->G

Caption: Experimental workflow for Western blot analysis of p-EGFR, p-AKT, and p-ERK.

Experimental Protocols

Cell Proliferation Assay (MTS-based)

This protocol outlines the steps for determining the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., H1975, A549)

  • Complete cell culture medium

  • 96-well clear-bottom plates

  • This compound

  • DMSO (vehicle control)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation and Treatment: a. Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). b. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. A common approach is a 10-fold serial dilution. c. Add 100 µL of the diluted compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells. d. Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[1]

  • MTS Assay: a. Add 20 µL of MTS reagent to each well. b. Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator. c. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: a. Subtract the average background absorbance (from medium-only wells) from all experimental readings. b. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability). c. Plot the percentage of cell viability against the logarithm of the compound concentration. d. Use non-linear regression analysis to determine the IC₅₀ value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well opaque-walled plates

  • This compound

  • DMSO (vehicle control)

  • Caspase-Glo® 3/7 Assay System

  • Plate-reading luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Proliferation Assay protocol, using an opaque-walled 96-well plate.

  • Caspase-Glo® 3/7 Assay: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes. b. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. c. Add 100 µL of the prepared reagent to each well. d. Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. e. Incubate the plate at room temperature for 1-2 hours, protected from light. f. Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: a. Subtract the average background luminescence (from medium-only wells) from all experimental readings. b. Express the data as fold change in caspase activity relative to the vehicle-treated control.

Western Blot Analysis for Phosphorylated EGFR, AKT, and ERK

This protocol is used to detect changes in the phosphorylation status of key proteins in the EGFR signaling pathway.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • DMSO (vehicle control)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 4 hours).

  • Cell Lysis and Protein Quantification: a. Wash cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.[6] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[6] e. Transfer the supernatant to a new tube and determine the protein concentration.[6]

  • SDS-PAGE and Protein Transfer: a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[6] c. Separate the proteins by electrophoresis. d. Transfer the separated proteins to a PVDF membrane.[6]

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[6] b. Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., p-ERK1/2) overnight at 4°C.[6] c. Wash the membrane three times with TBST.[6] d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6] e. Wash the membrane again three times with TBST.[6]

  • Signal Detection: a. Incubate the membrane with ECL substrate.[6] b. Capture the chemiluminescent signal using an imaging system.[6]

  • Stripping and Re-probing: a. To normalize the data, strip the membrane and re-probe with an antibody for the total protein (e.g., total ERK1/2).[6][7]

  • Data Analysis: a. Quantify the band intensities for both phosphorylated and total proteins using densitometry software.[6] b. Normalize the phosphorylated protein signal to the corresponding total protein signal for each sample.[6] c. Plot the normalized phosphorylated protein levels against the inhibitor concentration.

References

Application Notes and Protocols for In Vivo Studies of (Rac)-JBJ-04-125-02

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-JBJ-04-125-02 is a potent, orally active, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] These application notes provide detailed protocols for in vivo studies using animal models to evaluate the efficacy and pharmacodynamics of this compound, particularly in the context of non-small cell lung cancer (NSCLC) with acquired resistance to EGFR tyrosine kinase inhibitors (TKIs).[3]

This compound has demonstrated significant anti-tumor activity, both as a single agent and in combination with other EGFR inhibitors like osimertinib, in preclinical models of EGFR-mutant lung cancer, including those with the C797S resistance mutation.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency

ParameterCell Line/TargetValue
IC50EGFRL858R/T790M0.26 nM[1][5]

Table 2: In Vivo Pharmacokinetics (Mouse)

ParameterDose & RouteValue
Half-life (t½)3 mg/kg, Intravenous (IV)3 hours[1]
Area Under the Curve (AUClast)3 mg/kg, Intravenous (IV)728,577 min•ng/mL[1]
Max Plasma Concentration (Cmax)20 mg/kg, Oral (PO)1.1 µmol/L[1]
Oral Bioavailability20 mg/kg, Oral (PO)3%[1]

Table 3: In Vivo Efficacy and Dosing

Animal ModelTreatmentDosing RegimenKey Outcomes
EGFRL858R/T790M/C797S Genetically Engineered Mice (GEM)50 mg/kg this compoundOral gavage, once daily for 15 weeksMarked tumor regression within 4 weeks.[1]
H1975 Xenograft (EGFRL858R/T790M)100 mg/kg this compoundOral gavage, once daily for 3 days (pharmacodynamics)Inhibition of EGFR, AKT, and ERK1/2 phosphorylation in tumor tissues.[6]
H1975 Xenograft (EGFRL858R/T790M)100 mg/kg this compoundOral gavage, once daily for 35 days (efficacy)Inhibition of tumor growth.[6]

Signaling Pathway and Mechanism of Action

This compound is an allosteric inhibitor that binds to a site on the EGFR kinase domain distinct from the ATP-binding pocket.[3] This binding induces a conformational change that locks the receptor in an inactive state, thereby inhibiting its downstream signaling through pathways like PI3K/AKT and RAS/RAF/MEK/ERK, which are crucial for cancer cell proliferation and survival.[7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation JBJ_04_125_02 This compound JBJ_04_125_02->EGFR Allosterically Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Animal Models

Two primary animal models are recommended for in vivo studies of this compound:

  • Genetically Engineered Mouse (GEM) Model: Mice engineered to express EGFR mutations such as L858R/T790M/C797S are ideal for studying efficacy against clinically relevant resistance mechanisms.[1][8]

  • Cell Line-Derived Xenograft (CDX) Model: Immunocompromised mice (e.g., athymic nude mice) implanted with human NSCLC cell lines harboring EGFR mutations (e.g., H1975 for L858R/T790M) are a well-established model for efficacy and pharmacodynamic studies.[6][9]

Preparation of this compound for Oral Administration

Materials:

  • This compound powder

  • Vehicle (select one):

    • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

    • 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O[10]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.

  • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

  • Add the vehicle to the tube.

  • Vortex the mixture vigorously until a homogenous suspension is formed. Sonication can be used to aid dissolution if necessary.

  • Prepare the formulation fresh daily before administration.

In Vivo Efficacy Study in a Xenograft Model

This protocol describes a typical efficacy study using the H1975 CDX model.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture 1. Culture H1975 Cells Cell_Prep 2. Prepare Cell Suspension (1x10^6 cells in 150 µL Matrigel) Cell_Culture->Cell_Prep Implantation 3. Subcutaneous Implantation in Athymic Nude Mice Cell_Prep->Implantation Tumor_Growth 4. Monitor Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization 5. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing 6. Daily Oral Gavage with This compound or Vehicle Randomization->Dosing Monitoring 7. Monitor Tumor Volume and Body Weight (2-3x weekly) Dosing->Monitoring Endpoint 8. Euthanize Mice at Study End Monitoring->Endpoint Pre-defined endpoint met Tissue_Harvest 9. Harvest Tumors for Pharmacodynamic Analysis Endpoint->Tissue_Harvest

Caption: Experimental workflow for an in vivo efficacy study using a xenograft model.

Detailed Methodology:

  • Cell Culture: Culture H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Preparation for Implantation: Harvest cells during the exponential growth phase using trypsin-EDTA. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.[1] Keep the cell suspension on ice.

  • Tumor Implantation: Subcutaneously inject 150 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of 6-8 week old female athymic nude mice.[1]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[1][9]

  • Drug Administration: Administer this compound (e.g., 50 or 100 mg/kg) or vehicle control via oral gavage once daily for the duration of the study (e.g., 35 days).[6]

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.

Pharmacodynamic Analysis

Objective: To assess the effect of this compound on EGFR signaling in vivo.

Procedure:

  • Follow the xenograft model protocol as described above.

  • Administer this compound or vehicle for a short duration (e.g., 3 days).[11]

  • At a specified time point after the last dose (e.g., 3 hours), euthanize the mice and harvest the tumors.[11]

  • Snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until analysis.

  • Perform Western blot analysis on tumor lysates to assess the phosphorylation status of EGFR, AKT, and ERK1/2.

Western Blot Protocol for Tumor Lysates

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK1/2, anti-total-ERK1/2, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Protein Extraction: Homogenize the frozen tumor tissue in ice-cold RIPA buffer. Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Gel Electrophoresis: Load 20-40 µg of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins and a loading control to ensure equal protein loading.[12]

Disclaimer

This document provides generalized protocols based on available scientific literature. Researchers should optimize these protocols for their specific experimental conditions and adhere to all institutional and national guidelines for animal welfare. This compound is for research use only and not for human or veterinary use.[13]

References

Troubleshooting & Optimization

(Rac)-JBJ-04-125-02 solubility in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of (Rac)-JBJ-04-125-02 in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the racemic mixture of JBJ-04-125-02, which is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It has shown efficacy in both in vitro and in vivo models of EGFR-mutant lung cancer, including those with the C797S resistance mutation.[4][5]

Q2: What is the mechanism of action of this compound?

A2: this compound functions as an allosteric inhibitor, binding to a site on the EGFR protein distinct from the ATP-binding pocket. This unique mechanism allows it to inhibit EGFR signaling, including downstream pathways like AKT and ERK1/2.[2][4] Notably, its activity can be enhanced when used in combination with ATP-competitive EGFR inhibitors like osimertinib.[1][4]

Q3: What is the solubility of this compound in DMSO and cell culture media?

A3: The solubility of this compound in various solvents is summarized in the table below. It is highly soluble in DMSO but insoluble in water and ethanol.[1] For cell culture experiments, it is crucial to first prepare a concentrated stock solution in fresh, anhydrous DMSO and then dilute it to the final working concentration in the cell culture medium. Precipitation may occur if the final DMSO concentration is too low or if the compound's concentration in the aqueous medium exceeds its solubility limit.

Solubility Data

SolventSolubilityMolar Equivalent
DMSO100 mg/mL183.95 mM
WaterInsoluble-
EthanolInsoluble-

Note: The use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce the solubility of the compound.[1]

Troubleshooting Guide

Issue: My this compound precipitated out of solution when I added it to my cell culture medium.

  • Possible Cause 1: High final concentration of this compound.

    • Solution: While the compound is used in the nanomolar to low micromolar range in cell-based assays[2], its solubility in aqueous media is low. Try lowering the final concentration of the compound in your experiment. It may be necessary to perform a dose-response curve to determine the optimal, non-precipitating concentration for your specific cell line and media combination.

  • Possible Cause 2: Low final concentration of DMSO in the cell culture medium.

    • Solution: Ensure that the final concentration of DMSO in your cell culture medium is sufficient to maintain the solubility of this compound, but not so high as to cause cellular toxicity. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. When preparing your working solution, perform serial dilutions of your DMSO stock in the cell culture medium to minimize the risk of precipitation.

  • Possible Cause 3: Improper mixing.

    • Solution: When diluting the DMSO stock into the cell culture medium, add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion. Avoid adding the entire volume of the DMSO stock at once.

  • Possible Cause 4: Use of old or wet DMSO.

    • Solution: DMSO is hygroscopic and will absorb moisture from the air, which can significantly decrease the solubility of many compounds.[1] Always use fresh, anhydrous, research-grade DMSO to prepare your stock solutions. Store DMSO in a tightly sealed container in a dry environment.

Experimental Protocols & Workflows

Cell Viability Assay

A common method to assess the effect of this compound on cell proliferation is the MTS assay.

Methodology:

  • Seed cells (e.g., H1975, Ba/F3) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0-1000 nM).[2] A vehicle control (DMSO only) should be included.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the cells for a specified period, typically 72 hours.[1][2]

  • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed cells in 96-well plate prep_stock Prepare 10 mM stock in DMSO prep_working Serially dilute stock in media prep_stock->prep_working treat_cells Treat cells with compound prep_working->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_mts Add MTS reagent incubate->add_mts read_plate Measure absorbance at 490 nm add_mts->read_plate analyze Calculate cell viability read_plate->analyze

Cell Viability Assay Workflow
Western Blotting for EGFR Pathway Analysis

Western blotting can be used to analyze the phosphorylation status of EGFR and its downstream targets.

Methodology:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

G cluster_pathway EGFR Signaling Pathway cluster_inhibition Inhibition EGFR EGFR AKT AKT EGFR->AKT p ERK ERK1/2 EGFR->ERK p JBJ This compound JBJ->EGFR

EGFR Signaling Pathway Inhibition

References

Technical Support Center: (Rac)-JBJ-04-125-02

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation of (Rac)-JBJ-04-125-02 stock solutions. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

This compound is a racemate of JBJ-04-125-02, which is a potent, mutant-selective, and orally active allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] It is primarily used in cancer research, particularly in studies involving non-small cell lung cancer (NSCLC), to investigate EGFR signaling pathways and to overcome drug resistance.[5][6][7]

Q2: What are the key chemical properties of this compound?

The key chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₉H₂₆FN₅O₃S
Molecular Weight 543.61 g/mol [1][8]
Appearance Solid powder[5]
Purity >98%[5][8]
CAS Number 2140807-05-0[5][8]

Q3: In which solvents is this compound soluble?

This compound is soluble in Dimethyl sulfoxide (B87167) (DMSO).[5][8] It is reported to have a solubility of up to 100 mg/mL in fresh DMSO.[1] The compound is insoluble in water and ethanol.[1]

Q4: How should this compound powder and stock solutions be stored?

Proper storage is crucial to maintain the stability and activity of the compound.

FormStorage TemperatureDuration
Powder (Lyophilized) -20°CUp to 3 years[1][2]
Stock Solution in DMSO -80°CUp to 1 year[1]
-20°CUp to 1 month[1][2]

Note: It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1][2]

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous/fresh Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weigh: Accurately weigh the desired amount of the compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.436 mg of this compound (based on a molecular weight of 543.61 g/mol ).

  • Dissolve: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For 5.436 mg, add 1 mL of DMSO.

  • Mix: Gently vortex the solution until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot: Dispense the stock solution into single-use, sterile cryovials.

  • Store: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).

Troubleshooting Guide

This guide addresses potential issues that may arise during the preparation and handling of this compound stock solutions.

Q5: The compound is not dissolving completely in DMSO. What should I do?

  • Issue: Incomplete dissolution can be due to several factors.

  • Solution:

    • Verify DMSO Quality: Ensure you are using fresh, anhydrous DMSO. DMSO is hygroscopic and absorbed moisture can significantly decrease the solubility of compounds.[1]

    • Increase Mixing: Continue to vortex the solution for a longer period. Gentle warming in a water bath (not exceeding 37°C) can also help.

    • Sonication: Brief sonication in a water bath can assist in breaking up any aggregates and enhance dissolution.

    • Check Concentration: Re-verify your calculations to ensure you have not exceeded the solubility limit (100 mg/mL).

Q6: The stock solution appears cloudy or has precipitated after storage. Can it still be used?

  • Issue: Precipitation upon storage can occur, especially after freeze-thaw cycles or if the storage temperature fluctuates.

  • Solution:

    • Re-dissolve: Warm the vial to room temperature and then gently warm it in a 37°C water bath for a few minutes. Vortex thoroughly to see if the precipitate re-dissolves.

    • Sonication: If warming and vortexing are insufficient, brief sonication may help.

    • Caution: If the precipitate does not go back into solution, it is recommended to prepare a fresh stock solution. Using a solution with precipitate will lead to inaccurate dosing in your experiments. To avoid this, always aliquot the stock solution into single-use vials.

Q7: The stock solution has changed color. Is it still viable?

  • Issue: A color change can indicate degradation of the compound or contamination.

  • Solution:

    • Assess Storage Conditions: Review your storage procedures. Was the solution exposed to light for an extended period? Was it stored at the correct temperature?

    • Recommendation: It is generally not advisable to use a stock solution that has changed color, as the integrity of the compound may be compromised. Preparing a fresh stock solution is the safest approach to ensure the reliability of your experimental results.

Visual Workflow and Logic Diagrams

Below are diagrams illustrating the experimental workflow for preparing stock solutions and the logical steps for troubleshooting common issues.

G cluster_prep Stock Solution Preparation Workflow start Start equilibrate Equilibrate Compound to Room Temp start->equilibrate weigh Weigh this compound equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve inspect Visually Inspect for Clarity dissolve->inspect aliquot Aliquot into Single-Use Vials inspect->aliquot Clear store Store at -80°C or -20°C aliquot->store end_prep End store->end_prep

Caption: Workflow for preparing this compound stock solutions.

G cluster_troubleshooting Troubleshooting Logic issue Issue Encountered incomplete_dissolution Incomplete Dissolution issue->incomplete_dissolution precipitation Precipitation After Storage issue->precipitation color_change Color Change issue->color_change check_dmso Use Fresh/Anhydrous DMSO incomplete_dissolution->check_dmso Yes warm_redissolve Warm to 37°C and Vortex precipitation->warm_redissolve Yes prepare_fresh Prepare Fresh Stock Solution color_change->prepare_fresh Yes mix_more Increase Vortexing/Sonication check_dmso->mix_more mix_more->prepare_fresh Still not dissolved warm_redissolve->prepare_fresh Does not re-dissolve

Caption: Troubleshooting guide for common stock solution issues.

References

Optimizing (Rac)-JBJ-04-125-02 concentration for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of (Rac)-JBJ-04-125-02 for cell culture experiments. This guide includes frequently asked questions (FAQs), detailed troubleshooting, and experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the racemate of JBJ-04-125-02, a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] It is particularly effective against EGFR mutations such as L858R/T790M and L858R/T790M/C797S.[5] Unlike traditional tyrosine kinase inhibitors that bind to the ATP pocket, this compound binds to an allosteric site, inducing a conformational change that inhibits EGFR's kinase activity.[6] This leads to the suppression of downstream signaling pathways, including the PI3K/AKT and RAS/RAF/MAPK pathways, ultimately inhibiting cancer cell proliferation and promoting apoptosis.[7][8]

Q2: What is the recommended starting concentration range for this compound in cell culture?

A2: Based on available data, a starting concentration range of 0 to 1000 nM is recommended for initial dose-response experiments in cell lines such as H1975.[9] The optimal concentration will be cell-line specific and should be determined empirically. For some cell lines, concentrations in the low micromolar range (e.g., 0.01-10 µM) may be necessary to observe significant inhibition of EGFR phosphorylation.[9]

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in DMSO.[10][11] For a 10 mM stock solution, dissolve the compound in high-purity DMSO. It is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12] When preparing working solutions, dilute the stock in your cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically below 0.5%).[12]

Q4: How long should I incubate my cells with this compound?

A4: A common incubation time used in cell proliferation assays with this compound is 72 hours.[10] However, the optimal incubation time can vary depending on the cell line and the specific assay being performed. For signaling studies (e.g., Western blot for p-EGFR), shorter incubation times (e.g., 1-2 hours) may be sufficient.[7]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (e.g., MTS Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on your cell line of interest.

Materials:

  • This compound

  • Your cell line of interest (e.g., H1975, Ba/F3 with relevant EGFR mutations)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTS reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution of this compound in complete medium. A suggested starting range is 2000 nM down to 0 nM (vehicle control).

    • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.

    • Include a "medium only" control for background subtraction.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, or until a color change is apparent.

    • Read the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Data Presentation: Example Dose-Response Data
Concentration (nM)% Cell Viability (Mean ± SD)
100015.2 ± 3.1
50025.8 ± 4.5
25048.9 ± 5.2
12575.3 ± 6.8
62.590.1 ± 7.3
31.2595.6 ± 8.1
15.6398.2 ± 7.9
0 (Vehicle)100 ± 5.5

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicates Inconsistent cell seeding. Pipetting errors during compound dilution. Edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate or fill them with sterile PBS.
No significant inhibition of cell growth The chosen concentration range is too low. The cell line is resistant to the inhibitor. The compound has degraded.Test a higher concentration range (up to 10 µM). Confirm the EGFR mutation status of your cell line. Use freshly prepared stock solutions and avoid repeated freeze-thaw cycles.
Excessive cell death even at low concentrations The compound is cytotoxic to the cell line at the tested concentrations. Solvent (DMSO) toxicity.Perform a cytotoxicity assay (e.g., LDH release) to distinguish between cytostatic and cytotoxic effects. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%).
Inconsistent p-EGFR inhibition in Western Blots Sub-optimal inhibitor pre-incubation time. Inefficient cell lysis and protein extraction. Issues with antibodies.Optimize the pre-incubation time with the inhibitor before ligand stimulation (if applicable). Use lysis buffers containing phosphatase and protease inhibitors. Use validated antibodies and optimize antibody concentrations.[7]

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds JBJ This compound JBJ->EGFR Allosterically Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Prepare Serial Dilutions of Compound A->C B Seed Cells in 96-well Plate D Treat Cells with Different Concentrations B->D C->D E Incubate for 72 hours D->E F Perform Cell Viability Assay (MTS) E->F G Measure Absorbance F->G H Calculate % Viability and Determine IC50 G->H

Caption: Workflow for determining the optimal concentration of this compound.

References

(Rac)-JBJ-04-125-02 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of (Rac)-JBJ-04-125-02. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored under desiccated conditions in the dark. For long-term storage, -20°C is recommended, which can ensure stability for up to three years.[1][2][3][4] For short-term storage, such as during routine lab use, 0-4°C is acceptable for days to weeks.[3]

Q2: How should I store solutions of this compound?

A2: Solutions of this compound, typically dissolved in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles.[1][2] For long-term storage of stock solutions, -80°C is recommended, at which the compound is stable for up to a year.[2] For shorter-term storage, solutions can be kept at -20°C for up to one month.[1][2][4]

Q3: Is this compound sensitive to light or moisture?

A3: Yes, it is recommended to store the compound in the dark.[3] Additionally, the solid form should be kept desiccated.[1] When preparing DMSO stock solutions, it is important to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[2]

Q4: What is the expected shelf life of this compound?

A4: In its lyophilized (solid) form, this compound is stable for up to 36 months (3 years) when stored at -20°C.[1][2][4] The shelf life of solutions is shorter and depends on the storage temperature (see Q2).

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Notes
Solid (Lyophilized Powder)-20°CUp to 3 years (long-term)[1][2][4]Keep desiccated and in the dark.[1][3]
0-4°CDays to weeks (short-term)[3]
Solution (in DMSO)-80°CUp to 1 year[2]Aliquot to avoid freeze-thaw cycles.[1][2]
-20°CUp to 1 month[1][2][4]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitation observed in stock solution upon thawing. - Solution may be supersaturated. - Improper storage (e.g., repeated freeze-thaw cycles).- Gently warm the solution to 37°C and vortex to redissolve. - Ensure the solution is fully dissolved before use. - Aliquot stock solutions to minimize freeze-thaw cycles.
Inconsistent or lower than expected activity in experiments. - Compound degradation due to improper storage. - Use of "wet" DMSO for dissolution.- Verify that the storage conditions for both solid and solution forms have been followed. - Prepare fresh stock solutions from solid compound. - Use fresh, anhydrous DMSO for preparing solutions as moisture can affect solubility.[2]
Difficulty dissolving the compound. - Compound may have low solubility in the chosen solvent. - Presence of moisture in the solvent.- this compound is soluble in DMSO.[3][5] - Use fresh, high-purity DMSO.[2] - Gentle warming and vortexing can aid dissolution.

Experimental Protocols & Workflows

While specific, validated stability-indicating assay methods for this compound are not publicly available, a general workflow for assessing the stability of a small molecule compound is provided below. This typically involves using a chromatographic method to separate the parent compound from any potential degradants.

Workflow for Assessing Compound Stability

A common approach to evaluate the stability of a research compound like this compound is through High-Performance Liquid Chromatography (HPLC) analysis over time.

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation A Prepare fresh stock solution of this compound in DMSO B Aliquot solution into multiple vials for different time points and conditions A->B C Store aliquots at recommended temperatures (-20°C, -80°C) and control conditions (e.g., room temperature) B->C D At each time point, retrieve an aliquot from each storage condition C->D E Analyze by a suitable stability-indicating method (e.g., HPLC-UV) D->E F Quantify the peak area of the parent compound E->F G Compare the peak area of the parent compound at each time point to the initial time point (T=0) F->G H Determine the percentage of compound remaining and identify any significant degradation G->H

Workflow for assessing the stability of this compound.

EGFR Signaling Pathway Inhibition

This compound is an allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR), particularly effective against mutant forms of the receptor. Its mechanism of action involves binding to a site distinct from the ATP-binding pocket, leading to the inhibition of downstream signaling pathways that drive cell proliferation.

EGFR_Pathway cluster_downstream Downstream Signaling EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS JBJ This compound JBJ->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Troubleshooting (Rac)-JBJ-04-125-02 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (Rac)-JBJ-04-125-02 in their experiments. The information is tailored to address the common issue of compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated after I diluted my DMSO stock solution into my cell culture medium. What is the most likely cause?

A1: The most probable reason for precipitation is the low aqueous solubility of this compound. This compound is highly soluble in DMSO but is insoluble in water and ethanol.[1][2] When a concentrated DMSO stock is diluted into an aqueous-based cell culture medium, the compound can crash out of solution if its concentration exceeds its solubility limit in the final medium.

Q2: I'm using fresh, high-quality DMSO. Could there be another reason for the precipitation?

A2: Yes, several other factors can contribute to precipitation even with high-quality DMSO:

  • Incorrect Dilution Technique: Rapidly adding the DMSO stock to the medium or inadequate mixing can cause localized high concentrations of the compound, leading to precipitation.

  • Low Temperature of Media: Adding the DMSO stock to cold media can decrease the solubility of the compound.

  • High Final Concentration: The desired final concentration of this compound in your experiment may be above its solubility limit in the cell culture medium.

  • Media Composition: Components in the media, such as salts and proteins (especially in the presence of serum), can interact with the compound and affect its solubility.[3]

  • Prolonged Incubation: The compound may be unstable in the media over long incubation periods, leading to degradation and precipitation.

Q3: How can I prevent this compound from precipitating in my experiments?

A3: Here are several strategies to prevent precipitation:

  • Optimize Your Dilution Protocol: Prepare an intermediate dilution of your stock in warm (37°C) cell culture medium. Add the DMSO stock to the medium drop-wise while gently vortexing or swirling to ensure rapid and uniform mixing.

  • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your culture medium, as higher concentrations can be toxic to cells and may also affect compound solubility.

  • Pre-warm Your Media: Always use media that has been pre-warmed to 37°C before adding the compound.

  • Determine the Maximum Soluble Concentration: Before your main experiment, perform a solubility test to find the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.

  • Consider Serum Concentration: If using a serum-containing medium, be aware that proteins in the serum can bind to the compound, which may affect its availability and solubility. The effect of serum on solubility can be complex and compound-dependent.

Q4: What is the recommended solvent for this compound?

A4: The recommended solvent is Dimethyl Sulfoxide (DMSO).[1][2][4] It is highly soluble in DMSO, with a reported solubility of 100 mg/mL (183.95 mM).[1] It is crucial to use anhydrous (dry) DMSO, as absorbed moisture can reduce the compound's solubility.[1]

Q5: How should I store my this compound stock solution?

A5: Aliquot your stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[1]

Data Summary

ParameterValueReference
Molecular Weight 543.61 g/mol [1]
Solubility in DMSO 100 mg/mL (183.95 mM)[1]
Solubility in Water Insoluble[1]
Solubility in Ethanol Insoluble[1]
Stock Solution Storage -20°C (1 month) or -80°C (1 year)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
  • Materials: Prepared stock solution of this compound in DMSO, your specific cell culture medium (with or without serum, as used in your experiments), sterile 96-well plate.

  • Procedure:

    • Pre-warm the cell culture medium to 37°C.

    • Prepare a series of dilutions of your this compound stock solution in DMSO.

    • In the 96-well plate, add a fixed volume of the pre-warmed medium to each well (e.g., 198 µL).

    • Add a small, consistent volume of each DMSO dilution to the corresponding wells (e.g., 2 µL) to achieve a range of final concentrations. Include a DMSO-only control.

    • Gently mix the contents of the wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

    • Visually inspect the wells for any signs of precipitation (cloudiness, crystals) under a microscope at different time points (e.g., 0, 2, 6, and 24 hours).

    • The highest concentration that remains clear throughout the observation period is the maximum soluble concentration for your experimental conditions.

Visualizations

Troubleshooting_Workflow start Precipitation Observed check_stock 1. Check Stock Solution - Is it fully dissolved? - Is the DMSO anhydrous? start->check_stock prepare_fresh_stock Prepare Fresh Stock with Anhydrous DMSO check_stock->prepare_fresh_stock No/Unsure check_dilution 2. Review Dilution Protocol - Was the media pre-warmed? - Was mixing adequate? check_stock->check_dilution Yes prepare_fresh_stock->check_dilution optimize_dilution Optimize Dilution - Pre-warm media to 37°C - Add stock drop-wise with mixing check_dilution->optimize_dilution No check_concentration 3. Evaluate Final Concentration - Is it too high? check_dilution->check_concentration Yes optimize_dilution->check_concentration determine_solubility Determine Max Soluble Concentration (See Protocol 2) check_concentration->determine_solubility Unsure lower_concentration Lower Final Concentration check_concentration->lower_concentration Yes consider_media 4. Consider Media Effects - Long incubation? - High serum concentration? check_concentration->consider_media No determine_solubility->lower_concentration lower_concentration->consider_media modify_experiment Modify Experiment - Reduce incubation time - Test lower serum % consider_media->modify_experiment Yes solution Problem Solved consider_media->solution No modify_experiment->solution

Caption: Troubleshooting workflow for this compound precipitation.

Precipitation_Factors precipitation Compound Precipitation hydrophobicity Inherent Hydrophobicity of this compound hydrophobicity->precipitation dmso_quality DMSO Quality (Presence of Water) dmso_quality->precipitation dilution_technique Dilution Technique (e.g., Rapid Addition) dilution_technique->precipitation media_temp Media Temperature (Cold Media) media_temp->precipitation final_concentration High Final Concentration final_concentration->precipitation media_components Media Components (Salts, Proteins) media_components->precipitation incubation_time Long Incubation Time incubation_time->precipitation

Caption: Factors contributing to this compound precipitation.

References

Technical Support Center: In Vitro Cytotoxicity Assessment of (Rac)-JBJ-04-125-02

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the in vitro cytotoxicity of (Rac)-JBJ-04-125-02, a mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the racemate of JBJ-04-125-02, which is a potent, mutant-selective, and orally active allosteric inhibitor of EGFR.[1][2] It targets EGFR with mutations such as L858R/T790M.[1] Its mechanism of action involves binding to an allosteric site on the EGFR protein, which differs from the ATP-binding site targeted by many other EGFR inhibitors. This leads to the inhibition of EGFR signaling pathways that are crucial for cell proliferation and survival.[3]

Q2: How does this compound affect cells in vitro?

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells harboring EGFR mutations.[3][4] It can also induce apoptosis (programmed cell death).[3] The combination of this compound with other EGFR inhibitors, such as osimertinib, has been shown to enhance the induction of apoptosis and more effectively inhibit cellular growth compared to either agent alone.[3]

Q3: Which in vitro assays are recommended for assessing the cytotoxicity of this compound?

A multi-assay approach is recommended to comprehensively assess the cytotoxicity of this compound. This should include:

  • Proliferation/Viability Assays: Assays like the MTS or MTT assay are commonly used to measure the inhibition of cell growth.[5] These assays assess the metabolic activity of cells, which is proportional to the number of viable cells.[6]

  • Apoptosis Assays: To confirm that the compound induces apoptosis, assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry or Caspase-3/7 activity assays are recommended.[7][8][9][10] Annexin V detects the externalization of phosphatidylserine, an early marker of apoptosis, while PI identifies necrotic or late apoptotic cells.[5] Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[9][11]

  • Membrane Integrity Assays: An LDH (Lactate Dehydrogenase) assay can be used to measure cytotoxicity by quantifying the release of LDH from damaged cells into the culture medium.[12]

Q4: What are the expected outcomes of in vitro cytotoxicity assays with this compound?

Treatment of EGFR-mutant cancer cell lines with this compound is expected to result in a dose-dependent decrease in cell viability and proliferation. This can be quantified as an IC50 value, which is the concentration of the compound that inhibits 50% of cell growth. Additionally, an increase in markers of apoptosis, such as the percentage of Annexin V-positive cells or increased caspase-3/7 activity, is anticipated.

Troubleshooting Guides

Issue 1: High Variability in Replicate Wells of Proliferation Assays (MTS/MTT)

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogeneous single-cell suspension before and during plating. Gently swirl the cell suspension flask before pipetting. Use a multichannel pipette for seeding and mix the suspension between each plate.
"Edge Effect" The outer wells of a 96-well plate are more prone to evaporation, leading to increased concentrations of media components and the test compound. To mitigate this, fill the outer wells with sterile PBS or culture medium without cells and do not use them for experimental data.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique when adding reagents.
Incomplete Formazan (B1609692) Solubilization (MTT assay) After adding the solubilization solution (e.g., DMSO), ensure complete dissolution of the formazan crystals by gentle shaking on an orbital shaker for 10-15 minutes. Pipette up and down to break up any remaining crystals.

Issue 2: Low Signal or No Response in Cytotoxicity Assays

Potential Cause Troubleshooting Steps
Compound Insolubility This compound is soluble in DMSO. Ensure the compound is fully dissolved in the stock solution. When diluting into culture medium, visually inspect for any precipitation. If precipitation occurs, consider using a lower final concentration of DMSO (typically <0.5%) or preparing fresh dilutions.
Incorrect Compound Concentration Verify the calculations for serial dilutions. Prepare fresh dilutions for each experiment.
Cell Line Resistance Ensure the chosen cell line harbors the specific EGFR mutations targeted by this compound (e.g., L858R/T790M). The compound is not expected to be highly effective against cells with wild-type EGFR.[3]
Insufficient Incubation Time The cytotoxic effects of the compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
Low Cell Number Ensure an adequate number of cells are seeded to generate a detectable signal. Optimize cell seeding density for each cell line and assay.

Issue 3: Inconsistent Apoptosis Assay Results

Potential Cause Troubleshooting Steps
Cell Handling Apoptotic cells are fragile. Handle cells gently during washing and staining to avoid mechanical damage and premature cell lysis.
Reagent Quality Use fresh apoptosis detection reagents. Store reagents as recommended by the manufacturer.
Timing of Analysis Analyze stained cells promptly, especially for Annexin V/PI assays, as the staining can change over time. Analyze within 1 hour of staining for best results.[7]
Flow Cytometer Settings Ensure proper compensation is set up between the fluorescent channels (e.g., FITC and PI) to correct for spectral overlap. Use unstained and single-stained controls to set up the flow cytometer correctly.

Experimental Protocols

Protocol 1: MTS Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only wells) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating cells from the supernatant with the detached cells.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.[7]

Protocol 3: Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTS assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (medium only wells) from all readings. The luminescence signal is proportional to the amount of caspase-3/7 activity.

Data Presentation

Table 1: Example of IC50 Values for this compound in Different Cell Lines

Cell LineEGFR Mutation StatusIncubation Time (h)IC50 (nM)
H1975L858R/T790M72Data to be filled from experimental results
Ba/F3-L858R/T790ML858R/T790M72Data to be filled from experimental results
A549Wild-Type72Data to be filled from experimental results

Table 2: Example of Apoptosis Induction by this compound

TreatmentConcentration (nM)% Annexin V Positive CellsCaspase-3/7 Activity (RLU)
Vehicle Control0Data to be filledData to be filled
This compound10Data to be filledData to be filled
This compound100Data to be filledData to be filled
This compound1000Data to be filledData to be filled

Mandatory Visualization

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization JBJ This compound JBJ->EGFR Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 converts to PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Prepare Cell Culture seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (Dose-Response and Time-Course) seed->treat prolif Assess Cell Proliferation (MTS/MTT Assay) treat->prolif apoptosis Assess Apoptosis (Annexin V/PI or Caspase Assay) treat->apoptosis ldh Assess Cytotoxicity (LDH Assay) treat->ldh data Data Analysis: - Calculate IC50 - Quantify Apoptosis - Determine % Cytotoxicity prolif->data apoptosis->data ldh->data end End: Conclude Cytotoxic Profile data->end

Caption: General experimental workflow for assessing the in vitro cytotoxicity.

References

Technical Support Center: (Rac)-JBJ-04-125-02 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of (Rac)-JBJ-04-125-02.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5][6][7] It is the racemic mixture of JBJ-04-125-02.[3][4][5] Its primary mechanism of action involves binding to a site on EGFR that is distinct from the ATP-binding pocket, leading to the inhibition of the receptor's kinase activity. This allosteric inhibition is particularly effective against EGFR mutants that are resistant to traditional ATP-competitive inhibitors, such as those with the C797S mutation.[8] Inhibition of EGFR by this compound leads to the suppression of downstream signaling pathways, including the AKT and ERK1/2 pathways, which are crucial for cancer cell proliferation and survival.[2][9][10]

Q2: What are the known physicochemical properties of this compound relevant to its bioavailability?

The key physicochemical properties of this compound that influence its in vivo bioavailability are its solubility and molecular weight. It is reported to be insoluble in water and ethanol, but soluble in DMSO.[1] This poor aqueous solubility is a significant factor contributing to its low oral bioavailability. The molecular weight of this compound is 543.61 g/mol .[1][11]

Q3: What is the reported oral bioavailability of this compound and what are the typical pharmacokinetic parameters?

The reported oral bioavailability of JBJ-04-125-02 is low, at approximately 3% for a 20 mg/kg oral dose in mice.[2][9] Despite this, long-term administration has been shown to result in drug accumulation in both plasma and tumor tissue, which likely contributes to its in vivo efficacy.[8] Following a 3 mg/kg intravenous dose, it exhibits a moderate half-life of 3 hours.[2][9] An oral dose of 20 mg/kg achieves an average maximal plasma concentration (Cmax) of 1.1 µmol/L.[2][9]

Q4: Can the efficacy of this compound be enhanced by combination therapy?

Yes, studies have shown that the combination of JBJ-04-125-02 with the ATP-competitive EGFR inhibitor, osimertinib, results in a synergistic effect.[1][8] This combination leads to increased apoptosis and more effective inhibition of cancer cell growth in vitro and in vivo compared to either agent alone.[1][8] Osimertinib has been shown to enhance the binding of JBJ-04-125-02 to mutant EGFR.[1][8]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound.

Issue Potential Cause Recommended Solution
Low or variable plasma concentrations after oral administration. Poor aqueous solubility of this compound leading to low dissolution and absorption.Consider formulating the compound to improve its solubility. Options include lipid-based formulations (e.g., SEDDS), solid dispersions, or particle size reduction (micronization/nanosizing).[12][13][14][15]
Rapid first-pass metabolism.While not explicitly documented for this compound, rapid metabolism can reduce bioavailability. Lipid-based formulations that promote lymphatic transport can help bypass first-pass metabolism.[12][16]
Inadequate formulation for oral gavage.Ensure the compound is uniformly suspended or completely dissolved in the vehicle before administration. For suspensions, consistent mixing between doses is critical. For solutions, ensure the compound remains in solution and does not precipitate.
Precipitation of the compound in the formulation vehicle. The chosen vehicle is not an effective solvent or suspending agent.If using a co-solvent system (e.g., DMSO, PEG300, Tween80, water), ensure the order of addition and mixing are followed precisely.[1] For suspensions, ensure the suspending agent (e.g., CMC-Na) is at an appropriate concentration.
Inconsistent tumor growth inhibition in animal models. Variability in drug exposure due to low bioavailability.Improving the formulation to increase bioavailability and reduce pharmacokinetic variability is the primary solution. See above for formulation strategies.
Issues with the animal model or tumor implantation.Ensure consistency in animal age, weight, and tumor cell implantation technique.
Observed toxicity or adverse effects in animals. The dose may be too high, or the formulation vehicle may have its own toxicity.Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) of your specific formulation. Ensure the vehicle is well-tolerated at the administered volume.

Strategies to Improve Bioavailability

Improving the oral bioavailability of this compound is critical for achieving consistent and effective in vivo results. The following table summarizes various formulation strategies that can be employed.

Strategy Principle Potential Advantages for this compound Potential Disadvantages
Lipid-Based Formulations (e.g., SEDDS, NLCs) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or nanoemulsion in the gastrointestinal tract.[12][17]Addresses poor aqueous solubility by keeping the drug in a solubilized state. Can enhance absorption and may bypass first-pass metabolism via lymphatic uptake.[12][16]Formulation development can be complex. Physical and chemical stability of the formulation needs to be assessed.
Amorphous Solid Dispersions The crystalline drug is dispersed in a hydrophilic polymer matrix in its amorphous (non-crystalline) state.[12][18]The amorphous form has higher energy and greater solubility than the crystalline form, leading to improved dissolution and absorption.[12]The amorphous state is inherently unstable and can revert to the crystalline form over time, affecting stability and performance.
Particle Size Reduction (Micronization/Nanonization) The surface area of the drug particles is increased by reducing their size.[13][15]A larger surface area leads to a faster dissolution rate, which can improve absorption of poorly soluble drugs.[13]Can be difficult to achieve uniform particle sizes. Small particles may have a tendency to agglomerate.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386) molecule.The hydrophilic exterior of the cyclodextrin improves the aqueous solubility of the drug-cyclodextrin complex.The amount of drug that can be loaded is limited by the stoichiometry of the complex.

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

    • Add an excess amount of the compound to a known volume of the excipient, vortex, and shake at a constant temperature for 48-72 hours.

    • Centrifuge and analyze the supernatant for drug concentration using a validated analytical method (e.g., HPLC-UV).

  • Construction of Ternary Phase Diagrams:

    • Select the oil, surfactant, and co-solvent in which the drug has the highest solubility.

    • Prepare mixtures of these three components at various ratios.

    • To each mixture, add a small amount of water and observe the formation of an emulsion. Titrate with water to determine the boundaries of the self-emulsifying region.

  • Preparation of Drug-Loaded SEDDS:

    • Based on the phase diagram, select a ratio of oil, surfactant, and co-solvent that forms a stable nanoemulsion.

    • Dissolve the required amount of this compound in the oil/co-solvent mixture with gentle heating and stirring.

    • Add the surfactant and stir until a clear, homogenous mixture is obtained.

  • Characterization of the SEDDS:

    • Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.

    • In Vitro Dissolution: Perform in vitro dissolution studies in relevant media (e.g., simulated gastric fluid, simulated intestinal fluid) to assess the drug release profile.

Protocol 2: In Vivo Pharmacokinetic Study in Mice
  • Animal Acclimatization and Grouping:

    • Acclimatize male C57BL/6 or other appropriate mouse strain for at least one week.

    • Divide the animals into groups (e.g., intravenous administration, oral administration of a simple suspension, oral administration of an enhanced formulation).

  • Drug Administration:

    • Intravenous (IV): Administer a known dose of this compound dissolved in a suitable IV vehicle (e.g., DMSO/PEG300/saline) via the tail vein.

    • Oral Gavage (PO): Administer the test formulations at a consistent dose volume based on body weight.

  • Blood Sampling:

    • Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Extract the drug from the plasma using a suitable method (e.g., protein precipitation with acetonitrile).

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life, and oral bioavailability (F%).

    • Oral Bioavailability (F%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualizations

G cluster_0 Formulation Development Workflow A Physicochemical Characterization (Solubility, Permeability) B Selection of Bioavailability Enhancement Strategy A->B C Formulation Development (e.g., SEDDS, Solid Dispersion) B->C D In Vitro Characterization (Dissolution, Stability) C->D E In Vivo Pharmacokinetic Study D->E F Data Analysis & Formulation Optimization E->F F->C Iterate

Caption: Workflow for developing and testing formulations to improve bioavailability.

G cluster_1 EGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling EGF EGF EGFR Mutant EGFR EGF->EGFR Binds AKT AKT Phosphorylation EGFR->AKT Inhibited Signal ERK ERK1/2 Phosphorylation EGFR->ERK Inhibited Signal JBJ This compound JBJ->EGFR Allosterically Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by this compound.

References

Minimizing variability in (Rac)-JBJ-04-125-02 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions and protocols to help researchers, scientists, and drug development professionals minimize variability and troubleshoot common issues encountered in experiments involving (Rac)-JBJ-04-125-02, a mutant-selective allosteric inhibitor of EGFR.

Section 1: Compound Handling and Preparation FAQs

This section addresses frequent questions regarding the proper storage, handling, and preparation of this compound to ensure compound integrity and experimental reproducibility.

Q1: What is the recommended solvent and storage condition for this compound? A: this compound is soluble in DMSO at concentrations up to 100 mg/mL (183.95 mM).[1] For long-term storage, the powdered compound should be kept at -20°C for up to 3 years. Once dissolved in a solvent, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month.[1]

Q2: My this compound solution in DMSO appears cloudy. What could be the cause? A: Cloudiness or precipitation can occur if the DMSO has absorbed moisture, which reduces the compound's solubility.[1] It is critical to use fresh, anhydrous DMSO for preparing stock solutions. If you encounter this issue, preparing a fresh stock with new, high-quality DMSO is recommended.

Q3: How should I prepare this compound for in vivo animal studies? A: A common formulation for oral administration involves a multi-step process. For a 1 mL working solution, you can add 50 μL of a 100 mg/mL DMSO stock solution to 400 μL of PEG300 and mix until clear. Then, add 50 μL of Tween80, mix again until clear, and finally add 500 μL of ddH₂O to reach the final volume. This mixed solution should be used immediately for the best results.[1]

Q4: Is this compound stable in aqueous cell culture media? A: Like many small molecule inhibitors, prolonged incubation in aqueous media can lead to degradation or precipitation, affecting the effective concentration. It is advisable to prepare fresh dilutions of the compound from a DMSO stock for each experiment. When treating cells for extended periods (e.g., 72 hours), consider the stability of the compound under your specific experimental conditions.

Section 2: Troubleshooting Common Experimental Assays

This section provides troubleshooting guides in a question-and-answer format for common assays used to characterize the effects of this compound.

Cell Viability & Proliferation Assays (e.g., MTS/MTT)

Q1: My cell viability data is inconsistent between replicate wells and experiments. What are the common causes? A: Variability in cell viability assays often stems from several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and use calibrated pipettes. Edge effects in multi-well plates can also be a significant source of variability; consider avoiding the outer wells or filling them with sterile PBS.

  • Compound Precipitation: Diluting the DMSO stock directly into media at a high concentration can cause the compound to precipitate. Prepare intermediate dilutions and mix thoroughly when adding to the final culture medium.

  • Variable Treatment Duration: Use a consistent and clearly defined treatment time for all plates and experiments. For a 72-hour assay, this is a common duration used for inhibitors like this compound.[1]

G cluster_workflow Troubleshooting: Inconsistent Viability Data Start Inconsistent Viability Results CheckSeeding Review Cell Seeding Protocol Start->CheckSeeding Is cell density uniform? CheckCompound Examine Compound Dilution Start->CheckCompound Is compound fully dissolved? CheckAssay Verify Assay Procedure Start->CheckAssay Are assay steps standardized? SolutionSeeding Solution: - Calibrate pipettes - Ensure single-cell suspension - Avoid edge effects CheckSeeding->SolutionSeeding SolutionCompound Solution: - Use serial dilutions - Visually inspect for precipitation - Use fresh stock CheckCompound->SolutionCompound SolutionAssay Solution: - Standardize incubation times - Ensure proper reagent mixing CheckAssay->SolutionAssay End Consistent Data SolutionSeeding->End SolutionCompound->End SolutionAssay->End

A troubleshooting flowchart for inconsistent cell viability results.
Western Blotting for Signaling Pathway Analysis

Q1: I'm not seeing a decrease in EGFR, AKT, or ERK phosphorylation after treatment. What went wrong? A: This could be due to issues with the compound's activity, the experimental timeline, or the Western blot procedure itself.

  • Ineffective Treatment: The concentration or duration of treatment may be insufficient. This compound has been shown to inhibit mutant EGFR phosphorylation at concentrations between 0.01-10 μM.[2][3] Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.

  • Antibody Issues: Ensure your primary antibodies for phosphorylated proteins are validated and stored correctly. Always prepare fresh antibody dilutions and avoid repeated freeze-thaw cycles.[4]

  • Low Protein Abundance: The target protein may be in low abundance. Ensure you load sufficient total protein (20-40 µg) per lane.[4]

Q2: My Western blot has high background, obscuring the bands. A: High background is typically caused by non-specific antibody binding or issues with the blocking or washing steps.[5]

  • Blocking: Insufficient blocking is a common cause. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa), as some antibodies have preferences.[6]

  • Antibody Concentration: An overly high concentration of the primary or secondary antibody can lead to non-specific binding. Titrate your antibodies to find the optimal dilution.[5]

  • Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies. Adding a mild detergent like Tween 20 (0.05-0.1%) to your wash buffer is standard practice.[7]

Apoptosis Assays via Flow Cytometry

Q1: My negative control cells show a high percentage of Annexin V positive cells. A: This indicates that your cells were unhealthy or stressed before the experiment began.

  • Poor Cell Health: Avoid using cells that are overly confluent or have been in culture for too long. These conditions can induce spontaneous apoptosis.[8]

  • Harsh Cell Handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to non-specific staining. Use a gentle cell detachment method and handle cells carefully.[8]

Q2: I am not seeing an increase in apoptosis after treatment with this compound, even in combination with osimertinib (B560133). A: The absence of an expected apoptotic effect can be due to several factors.

  • Incorrect Assay Timing: Apoptosis is a dynamic process. If you measure too early, the apoptotic markers may not be present yet. If you measure too late, the cells may have already progressed to secondary necrosis. Perform a time-course experiment to identify the optimal endpoint.[8]

  • Insufficient Drug Concentration: The concentrations used may be too low to induce apoptosis in your specific cell model. The combination of this compound and osimertinib has been shown to increase apoptosis, so a dose-response experiment for both agents is recommended.[1][9]

  • Loss of Apoptotic Cells: Apoptotic cells can detach from the plate. Always collect both the supernatant and adherent cells to ensure you are analyzing the entire cell population.[8]

Section 3: Data Presentation and Key Experimental Parameters

Quantitative data from published studies are summarized below to provide a baseline for expected outcomes.

Table 1: In Vitro Efficacy of this compound
Cell LineEGFR Mutation StatusAssay TypeIC₅₀ / EndpointReference
H1975L858R/T790MCell Viability~10 nM[9]
Ba/F3L858R/T790MKinase Inhibition0.26 nM[2][10]
Ba/F3L858R/T790M/C797SCell ViabilityInhibits proliferation[2][3]
Table 2: In Vivo Experimental Parameters
Animal ModelDosageAdministration RouteTreatment ScheduleOutcomeReference
Genetically Engineered Mice (GEM)50 mg/kgOral GavageOnce daily for 15 weeksMarked tumor regression[2][3]
C57Bl/6 Mice50-100 mg/kgOral GavageNot specifiedUsed for efficacy studies[1]

Section 4: Detailed Experimental Protocols

Protocol 1: Cell Viability MTS Assay
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.[1]

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability.

G cluster_workflow Workflow: Cell Viability (MTS) Assay node_style node_style start_end_style start_end_style start Start seed 1. Seed cells in 96-well plate start->seed adhere 2. Allow cells to adhere (Overnight) seed->adhere treat 3. Treat with this compound (Serial Dilutions) adhere->treat incubate 4. Incubate for 72 hours treat->incubate add_mts 5. Add MTS Reagent incubate->add_mts read_plate 6. Measure Absorbance (490nm) add_mts->read_plate analyze 7. Normalize data to control and calculate IC50 read_plate->analyze end End analyze->end

A typical experimental workflow for a cell viability assay.
Protocol 2: Western Blot for EGFR Pathway Analysis

  • Cell Treatment & Lysis: Plate cells and treat with this compound for the desired time and concentration. Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S staining.[7]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-p-AKT, anti-p-ERK, and loading controls) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST, add ECL chemiluminescent substrate, and visualize the bands using a digital imager.

Section 5: Signaling Pathway Visualization

This compound is an allosteric inhibitor of EGFR. Its mechanism of action involves binding to EGFR and inhibiting its kinase activity, which in turn blocks downstream pro-survival signaling pathways such as the PI3K/AKT and RAS/MAPK cascades.[2]

G cluster_pathway EGFR Signaling Pathway Inhibition cluster_pi3k PI3K/AKT Pathway cluster_mapk RAS/MAPK Pathway EGF Growth Factor (e.g., EGF) EGFR Mutant EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS JBJ This compound JBJ->EGFR AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Gene Expression ERK->Proliferation

Mechanism of action for this compound on EGFR signaling.

References

Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (Rac)-JBJ-04-125-02 and BRD9 degraders in their experiments.

This compound: Allosteric EGFR Inhibitor

This compound is a potent and orally active allosteric inhibitor selective for mutant forms of the Epidermal Growth Factor Receptor (EGFR).[1] It is particularly effective against the L858R/T790M and L858R/T790M/C797S mutations in non-small cell lung cancer (NSCLC).[2][3] As a racemate, it is a mixture of two enantiomers which may possess different biological activities.[4][5]

Troubleshooting Guide & FAQs

Q1: We are observing lower than expected efficacy of this compound in our cell-based assays. What are the potential causes?

Several factors can contribute to reduced efficacy. Consider the following:

  • EGFR Dimerization: Increased formation of EGFR dimers can limit the effectiveness of JBJ-04-125-02.[6][7][8] The inhibitor binds to the allosteric site of the EGFR kinase domain, and dimerization may alter the accessibility of this site.[8]

    • Recommendation: Consider co-treatment with an antibody that blocks EGFR dimerization, such as cetuximab. This has been shown to enhance the potency of allosteric EGFR inhibitors.[2]

  • Cell Line Dependency: The specific genetic background of your cell line is crucial. Ensure your cell model harbors the activating and resistance mutations that JBJ-04-125-02 is designed to target (e.g., L858R, T790M, C797S).[2][3] The inhibitor is not effective against wild-type EGFR.[6]

  • Racemate Activity: Since this compound is a racemic mixture, the two enantiomers may have different potencies. Inconsistent results could arise from batch-to-batch variations in the enantiomeric ratio.

    • Recommendation: If feasible, test the individual enantiomers to determine their specific activities.

  • General Experimental Variability:

    • Cell Culture Conditions: Ensure consistency in cell density, passage number, and serum concentration. High serum levels may contain growth factors that activate EGFR signaling.[9]

    • Compound Stability and Solubility: Prepare fresh stock solutions and visually inspect for precipitation in the media.[10]

Q2: Our western blot results for phosphorylated EGFR (p-EGFR) are inconsistent after treatment with this compound. How can we troubleshoot this?

Inconsistent western blot data can be frustrating. Here are some common culprits and solutions:

  • Inadequate Inhibition of Phosphatases: Ensure your lysis buffer contains fresh and effective phosphatase inhibitors to preserve the phosphorylation status of EGFR.[10]

  • Suboptimal Stimulation/Inhibition Times:

    • Serum Starvation: To reduce baseline EGFR phosphorylation, serum-starve your cells for at least 4 hours before treatment.[10]

    • Ligand Stimulation: If you are using a ligand like EGF to stimulate EGFR, optimize the stimulation time (e.g., 10-15 minutes) and concentration.[10]

    • Inhibitor Pre-treatment: Pre-incubate with this compound for an adequate time (e.g., 1-2 hours) before ligand stimulation to ensure target engagement.[10]

  • Antibody Quality: Use a well-validated primary antibody specific for the desired p-EGFR site (e.g., Tyr1068). Titrate the antibody to find the optimal concentration.[10]

  • Loading Inconsistencies: Quantify total protein concentration (e.g., using a BCA assay) to ensure equal loading. Normalize p-EGFR signal to total EGFR and a loading control like GAPDH or β-actin.[9][10]

Quantitative Data
Parameter Value Cell Line/Context Reference
IC500.26 nMEGFR L858R/T790M[2][3]
In Vivo EfficacyTumor regressionEGFR L858R/T790M/C797S genetically engineered mice (50 mg/kg, daily)[2]
Experimental Protocols

Cell Viability Assay (MTT/MTS)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent and low (e.g., ≤0.1%). Replace the old medium with the drug-containing medium.[9]

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[11]

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for the recommended time (typically 1-4 hours).[6]

  • Signal Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.[6]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[6]

Western Blot for p-EGFR

  • Cell Culture and Treatment: Plate cells to achieve 80-90% confluency. Serum-starve for at least 4 hours. Pre-treat with this compound for 1-2 hours, followed by stimulation with EGF (e.g., 100 ng/mL) for 10-15 minutes.[10]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine protein concentration using a BCA assay.[9]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.[9]

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with a primary antibody against p-EGFR overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.[9]

  • Detection: Use an ECL substrate to detect the chemiluminescent signal.[9]

  • Normalization: Strip the membrane and re-probe for total EGFR and a loading control.[10]

Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF EGF->EGFR JBJ_04_125_02 This compound JBJ_04_125_02->EGFR Allosteric Inhibition

Caption: EGFR signaling pathway and the point of allosteric inhibition by this compound.

BRD9 Degraders (PROTACs)

BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex and is a therapeutic target in some cancers.[12] BRD9 degraders are typically Proteolysis-Targeting Chimeras (PROTACs) that induce the degradation of the BRD9 protein via the ubiquitin-proteasome system.[13]

Troubleshooting Guide & FAQs

Q1: My BRD9 degrader is not showing any degradation of the target protein. What are the common reasons?

Lack of degradation is a frequent challenge. Here's a systematic approach to troubleshooting:

  • The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, leading to reduced degradation.[14][15]

    • Recommendation: Perform a wide dose-response curve to identify the optimal concentration range and look for the characteristic bell-shaped curve.[14]

  • Poor Cell Permeability: PROTACs are often large molecules and may not efficiently cross the cell membrane.[14]

    • Recommendation: If you have the capability, consider modifying the linker to improve physicochemical properties.

  • Inefficient Ternary Complex Formation: The formation of a stable ternary complex (BRD9-PROTAC-E3 ligase) is essential for ubiquitination.[15]

    • Recommendation: Use biophysical assays like TR-FRET to confirm ternary complex formation in vitro.[16]

  • E3 Ligase Availability: The chosen E3 ligase (e.g., CRBN, VHL) must be expressed in your cell line.[15]

    • Recommendation: Confirm the expression of the E3 ligase by western blot or qPCR.

  • No Ubiquitination: A ternary complex may form but not in a productive orientation for ubiquitination.

    • Recommendation: Perform an in vitro ubiquitination assay. If there is no ubiquitination, redesigning the linker may be necessary.

Q2: I'm observing off-target effects with my BRD9 degrader. How can I assess and improve selectivity?

Off-target effects are a significant concern.

  • Bromodomain Selectivity: BRD9 degraders can sometimes degrade other bromodomain-containing proteins, such as BRD4 and BRD7.[17]

    • Recommendation: Perform a western blot to check the levels of related bromodomain proteins. Proteomics can provide a global view of off-target degradation.[18]

  • Improving Selectivity:

    • Optimize the Warhead: A more selective binder for BRD9 will improve the overall selectivity of the degrader.[14]

    • Modify the Linker: The linker length and composition can influence the geometry of the ternary complex and thus selectivity.[14]

    • Change the E3 Ligase: Different E3 ligases have different substrate specificities.[14]

Q3: My cells are developing resistance to the BRD9 degrader. What are the potential mechanisms?

Resistance can emerge through various mechanisms:

  • Mutations in the Ubiquitin-Proteasome System: Mutations in the E3 ligase (e.g., CRBN) or other components of the ubiquitination machinery can prevent the degrader from functioning.

  • Upregulation of BRD9: Cells may increase the expression of BRD9 to counteract the degradation.

Quantitative Data
Compound Cell Line DC50 (nM) Assay Time (h) Reference
AMPTX-1MV4-110.56[13]
AMPTX-1MCF-726[13]
VZ185-4.5-[13]
dBRD9EOL-14.872-[13]
Compound Cell Line IC50 (nM) Assay Time (days) Reference
dBRD9-AMultiple Myeloma10 - 1005[13]
QA-68MV4;111 - 106[13]
Experimental Protocols

Western Blot for BRD9 Degradation

  • Cell Seeding and Treatment: Seed cells to be 70-80% confluent at harvest. Treat with a range of concentrations of the BRD9 degrader for various time points.[13]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer with protease inhibitors.[19]

  • Protein Quantification: Determine protein concentration with a BCA assay.[19]

  • SDS-PAGE and Western Blotting: Load equal protein amounts, run the gel, and transfer to a PVDF membrane.[19]

  • Immunoblotting: Block the membrane and incubate with a primary anti-BRD9 antibody overnight at 4°C, followed by an HRP-conjugated secondary antibody.[19]

  • Detection and Analysis: Use ECL substrate for detection. Quantify band intensities and normalize to a loading control.[13]

Cell Viability Assay

This protocol is similar to the one described for this compound. The key is to perform a dose-response over a wide range of concentrations to account for the potential "hook effect."

Mechanism of Action

PROTAC_Mechanism cluster_cytoplasm Cytoplasm BRD9 BRD9 (Target Protein) Ternary_Complex Ternary Complex (BRD9-PROTAC-E3) BRD9->Ternary_Complex PROTAC BRD9 Degrader (PROTAC) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling Recycling Ternary_Complex->Recycling Ub_BRD9 Ubiquitinated BRD9 Ubiquitination->Ub_BRD9 Proteasome 26S Proteasome Ub_BRD9->Proteasome Degradation Degradation Proteasome->Degradation Recycling->PROTAC Recycling->E3_Ligase

Caption: Mechanism of action for a BRD9 degrader (PROTAC).

Interplay Between EGFR Signaling and BRD9

Recent evidence suggests a potential link between resistance to EGFR inhibitors and the activity of BRD9. This provides a rationale for investigating both pathways in the context of NSCLC.

Troubleshooting Guide & FAQs

Q1: We are studying resistance to an EGFR TKI and see changes in BRD9 expression. What is the potential connection?

Upregulation of BRD9 has been identified as a potential mediator of drug tolerance in EGFR-mutant lung cancer cells that have acquired an epithelial-to-mesenchymal transition (EMT) phenotype, which is a known mechanism of resistance to TKIs.

  • Hypothesis: BRD9 may play a role in the transcriptional reprogramming that allows cancer cells to survive and proliferate despite EGFR inhibition.

  • Experimental Approach:

    • Confirm BRD9 Upregulation: Use western blot or qPCR to confirm the increased expression of BRD9 in your resistant cell lines compared to the parental sensitive lines.

    • Inhibit BRD9 in Resistant Cells: Treat your EGFR TKI-resistant cells with a BRD9 inhibitor or degrader. A resensitization to the EGFR TKI would suggest that BRD9 is involved in the resistance mechanism.

    • Investigate EMT Markers: Assess the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) to see if BRD9 inhibition can reverse the EMT phenotype.

Logical Relationship Diagram

EGFR_BRD9_Crosstalk EGFR_TKI EGFR TKI (this compound) EGFR_Signaling EGFR Signaling EGFR_TKI->EGFR_Signaling TKI_Resistance TKI Resistance/ Tolerance EGFR_TKI->TKI_Resistance Leads to Proliferation Cell Proliferation EGFR_Signaling->Proliferation EMT Epithelial-to-Mesenchymal Transition (EMT) BRD9 BRD9 Upregulation EMT->BRD9 BRD9->TKI_Resistance Mediates TKI_Resistance->EMT BRD9_Degrader BRD9 Degrader BRD9_Degrader->BRD9 BRD9_Degrader->TKI_Resistance Reverses

Caption: Potential interplay between EGFR inhibitor resistance and BRD9 activity.

References

Validation & Comparative

A Head-to-Head Comparison of Allosteric EGFR Inhibitors: Focus on (Rac)-JBJ-04-125-02

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapy for non-small cell lung cancer (NSCLC) is continually evolving, driven by the need to overcome acquired resistance to existing EGFR tyrosine kinase inhibitors (TKIs). Allosteric inhibitors, which bind to a site on the EGFR kinase domain distinct from the ATP-binding pocket, represent a promising therapeutic strategy to combat resistance mutations, particularly the formidable C797S mutation. This guide provides a detailed comparison of the efficacy of (Rac)-JBJ-04-125-02 with other notable allosteric EGFR inhibitors, supported by experimental data and detailed methodologies.

Quantitative Comparison of Allosteric EGFR Inhibitors

The in vitro potency of this compound and other allosteric EGFR inhibitors has been evaluated against various clinically relevant EGFR mutations. The following tables summarize the half-maximal inhibitory concentrations (IC50), a measure of inhibitor potency, from biochemical and cell-based assays.

Table 1: Biochemical IC50 Values of Allosteric EGFR Inhibitors
InhibitorEGFR L858R/T790M (nM)EGFR Del19/T790M/C797S (nM)EGFR L858R/T790M/C797S (nM)
This compound 0.26 [1][2][3][4]--
EAI045>1000[5][6]>1000[7]-
CH72331630.41[5]0.28[5][6][7]0.25[5][8]

Note: A lower IC50 value indicates greater potency. "-" indicates data not available in the searched sources.

Table 2: Cell-Based Anti-Proliferative IC50 Values of Allosteric EGFR Inhibitors
InhibitorCell LineEGFR MutationIC50 (µM)
This compound Ba/F3L858R~1[9]
Ba/F3L858R/T790M~0.1[9]
Ba/F3L858R/T790M/C797S~0.1[9]
EAI045Ba/F3L858R>10[9]
Ba/F3L858R/T790M>10[9]
Ba/F3L858R/T790M/C797S>10[9]
JBJ-02-112-05Ba/F3L858R>10[9]
Ba/F3L858R/T790M~1[9]
Ba/F3L858R/T790M/C797S~1[9]
CH7233163NIH3T3Del19/T790M/C797S0.02[6]
NIH3T3L858R/T790M/C797S0.045[5]
A431Wild-Type1.2[6]

Mechanism of Action and Signaling Pathways

Allosteric inhibitors function by inducing a conformational change in the EGFR kinase domain, which differs from the mechanism of ATP-competitive TKIs. This distinct binding mode allows them to be effective against mutations that confer resistance to traditional inhibitors.

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT JAK/STAT Dimerization->STAT RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation Allosteric_Inhibitor This compound (Allosteric Inhibitor) Allosteric_Inhibitor->EGFR Inhibits

Caption: EGFR signaling and allosteric inhibition.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols commonly employed in the evaluation of EGFR inhibitors.

Cell Viability Assay (MTS/MTT)

This assay assesses the anti-proliferative effects of the inhibitors on cancer cell lines.

Cell_Viability_Workflow Cell Viability Assay Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate1 Incubate for 24h (cell attachment) seed_cells->incubate1 add_inhibitor Add serial dilutions of inhibitors incubate1->add_inhibitor incubate2 Incubate for 72h add_inhibitor->incubate2 add_reagent Add MTS/MTT reagent incubate2->add_reagent incubate3 Incubate for 1-4h add_reagent->incubate3 measure_abs Measure absorbance incubate3->measure_abs analyze_data Calculate % viability and IC50 values measure_abs->analyze_data end End analyze_data->end

Caption: Workflow for cell viability assays.

Detailed Steps:

  • Cell Seeding: Cancer cell lines (e.g., Ba/F3, H1975, NIH3T3) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach for 24 hours.[10][11]

  • Compound Treatment: Cells are treated with increasing concentrations of the EGFR inhibitors for 72 hours.[3]

  • Reagent Addition: MTS or MTT reagent is added to each well and incubated for 1-4 hours.

  • Absorbance Measurement: The absorbance is measured using a microplate reader.

  • Data Analysis: Cell viability is calculated relative to vehicle-treated control cells, and IC50 values are determined by plotting a dose-response curve.[10]

Western Blot Analysis for EGFR Phosphorylation

This technique is used to determine the effect of inhibitors on the phosphorylation status of EGFR and its downstream signaling proteins.

Detailed Steps:

  • Cell Lysis: Cells treated with inhibitors are lysed to extract proteins.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.[12]

  • Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.[12]

  • Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[12]

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, and downstream targets like p-AKT and p-ERK.[9][13] This is followed by incubation with a secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate.[12]

In Vivo Xenograft Models

To assess the anti-tumor efficacy in a living organism, human cancer cells are implanted in immunodeficient mice.

Detailed Steps:

  • Cell Implantation: Human NSCLC cells are injected subcutaneously or orthotopically into immunodeficient mice.[14][15]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Mice are treated with the allosteric inhibitors, typically via oral gavage.[3][16]

  • Tumor Measurement: Tumor volume and body weight are monitored regularly.[14]

  • Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as Western blotting or immunohistochemistry.[14]

Concluding Remarks

This compound demonstrates potent and selective inhibitory activity against clinically relevant EGFR mutations, particularly the T790M and C797S resistance mutations, in both biochemical and cell-based assays.[3][9] Its efficacy, especially against the triple mutant L858R/T790M/C797S, positions it as a promising candidate for overcoming resistance to current EGFR TKIs. In direct comparison, this compound shows superior potency over EAI045 in cellular models.[9] While CH7233163 also exhibits potent activity against various EGFR mutants, this compound's effectiveness as a single agent and in combination with other TKIs highlights its therapeutic potential.[5][9] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic window and clinical utility of this compound in the treatment of EGFR-mutant NSCLC.

References

Synergistic Action of (Rac)-JBJ-04-125-02 and Osimertinib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the anti-cancer effects of the allosteric EGFR inhibitor, (Rac)-JBJ-04-125-02, and the ATP-competitive EGFR inhibitor, osimertinib (B560133), when used individually and in combination. The data presented herein, derived from preclinical studies, demonstrates a significant synergistic relationship between these two compounds in overcoming resistance in non-small cell lung cancer (NSCLC) models. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted cancer therapies.

Executive Summary

Osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), is a standard treatment for NSCLC with EGFR mutations. However, acquired resistance, often through mutations like C797S, limits its long-term efficacy. This compound is a novel, mutant-selective allosteric inhibitor of EGFR.[1][2] Preclinical evidence strongly suggests that the combination of this compound and osimertinib results in a potent synergistic anti-tumor effect. This synergy is attributed to the enhanced binding of the allosteric inhibitor to the EGFR protein in the presence of the covalent ATP-competitive inhibitor, leading to superior inhibition of cancer cell growth and increased apoptosis compared to either agent alone.[3][4]

Quantitative Performance Analysis

The synergistic effect of combining this compound and osimertinib has been quantified through in vitro cell viability assays in human NSCLC cell lines harboring EGFR mutations.

In Vitro Cell Viability

The half-maximal inhibitory concentrations (IC50) for cell viability were determined for each compound individually and in combination in H1975 (EGFR L858R/T790M) and H3255GR (EGFR L858R/T790M) cell lines. The data clearly indicates that the combination of both drugs leads to a more potent inhibition of cell proliferation.

Cell LineTreatmentIC50 (µM)
H1975 This compound~0.1
Osimertinib~0.01
H3255GR This compound~10
Osimertinib~0.1
Osimertinib + 10µM this compound<0.01

Data extrapolated from graphical representations in To C, et al. Cancer Discovery 2019.[3][5]

In Vivo Tumor Growth Inhibition

The combination therapy demonstrated superior efficacy in a mouse xenograft model using H1975 cells. The co-administration of this compound and osimertinib resulted in a more significant and sustained tumor growth inhibition compared to either monotherapy.

Treatment GroupDosingMean Tumor Volume Change at Day 18 (%)
Vehicle->100% (Tumor Growth)
Osimertinib2.5 mg/kg~50% (Tumor Growth)
This compound100 mg/kg~20% (Tumor Regression)
Combination Osimertinib (2.5 mg/kg) + this compound (100 mg/kg) ~75% (Tumor Regression)

Data is an approximation from the waterfall plot in To C, et al. Cancer Discovery 2019.[2]

Furthermore, the combination treatment led to a significant improvement in the overall survival of the tumor-bearing mice.

Mechanism of Synergy

The synergistic interaction between this compound and osimertinib is based on their distinct and complementary mechanisms of action on the EGFR protein.

Synergistic Mechanism Mechanism of Synergistic Action cluster_EGFR Mutant EGFR Kinase Domain ATP_Binding_Site ATP Binding Site Enhanced_Binding Enhanced Binding Affinity ATP_Binding_Site->Enhanced_Binding Induces Conformational Change Synergistic_Inhibition Synergistic Inhibition of EGFR Signaling ATP_Binding_Site->Synergistic_Inhibition Allosteric_Site Allosteric Site Allosteric_Site->Synergistic_Inhibition Osimertinib Osimertinib Osimertinib->ATP_Binding_Site Covalently Binds JBJ_04_125_02 JBJ_04_125_02 JBJ_04_125_02->Allosteric_Site Binds Enhanced_Binding->Allosteric_Site Increases Affinity for JBJ-04-125-02 Increased_Apoptosis Increased Apoptosis and Reduced Cell Proliferation Synergistic_Inhibition->Increased_Apoptosis

Mechanism of Synergistic Action

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the protocols described in the primary literature.[3]

Cell Viability Assay (MTS Assay)
  • Cell Seeding: H1975 and H3255GR cells were seeded in 96-well plates at a density of 3,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with increasing concentrations of this compound, osimertinib, or the combination of both for 72 hours.

  • MTS Reagent Addition: After the incubation period, MTS reagent was added to each well according to the manufacturer's instructions.

  • Incubation and Absorbance Reading: Plates were incubated for 1-4 hours at 37°C, and the absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control, and IC50 values were determined using non-linear regression analysis.

Cell Viability Assay Workflow Experimental Workflow: Cell Viability Assay Start Start Seed_Cells Seed NSCLC cells in 96-well plates Start->Seed_Cells Adherence Allow cells to adhere overnight Seed_Cells->Adherence Drug_Treatment Treat with this compound, osimertinib, or combination Adherence->Drug_Treatment Incubation_72h Incubate for 72 hours Drug_Treatment->Incubation_72h MTS_Addition Add MTS reagent Incubation_72h->MTS_Addition Incubation_1_4h Incubate for 1-4 hours MTS_Addition->Incubation_1_4h Read_Absorbance Measure absorbance at 490 nm Incubation_1_4h->Read_Absorbance Data_Analysis Calculate cell viability and IC50 values Read_Absorbance->Data_Analysis End End Data_Analysis->End EGFR Signaling Pathway Inhibition EGFR Signaling Pathway and Drug Inhibition EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation and Survival AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Inhibitor_Combo This compound + Osimertinib Inhibitor_Combo->EGFR

References

Validating Target Engagement of (Rac)-JBJ-04-125-02 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-JBJ-04-125-02 is a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR), a critical target in non-small cell lung cancer (NSCLC). Specifically, it has shown activity against the drug-resistant EGFR L858R/T790M/C797S triple mutant. Validating that a compound like this compound reaches and binds to its intended intracellular target is a crucial step in drug development. This guide provides a comparative overview of key cellular target engagement assays and contextual data for this compound and its alternatives.

Comparative Performance of Allosteric EGFR Inhibitors

While direct comparative data for this compound across various cellular target engagement platforms is not extensively available in the public domain, we can compare its biochemical potency and cellular activity with other known allosteric EGFR inhibitors.

Table 1: Biochemical Potency of Allosteric EGFR Inhibitors

CompoundTarget EGFR MutantIC₅₀ (nM)Reference
JBJ-04-125-02 EGFR L858R/T790M0.26[1][2]
JBJ-09-063 EGFR L858R0.147[3][4][5]
EGFR L858R/T790M0.063[3][4][5]
EGFR L858R/T790M/C797S0.083[3][4][5]
EAI045 EGFR L858R/T790M3[6][7]
CH7233163 EGFR Del19/T790M/C797S20 (Cell proliferation IC₅₀)[8]

Table 2: Cellular Activity of Allosteric EGFR Inhibitors

CompoundCell LineAssayEndpointFindingReference
JBJ-04-125-02 H1975 (EGFR L858R/T790M)MTS AssayCell ViabilityInhibition of cell proliferation[9]
Ba/F3 (EGFR L858R/T790M/C797S)MTS AssayCell ViabilityInhibition of cell proliferation[9]
H1975Western BlotProtein PhosphorylationDecreased p-EGFR, p-AKT, p-ERK[10]
JBJ-09-063 Ba/F3 (EGFR mutants)Western BlotProtein PhosphorylationDecreased p-EGFR, p-AKT, p-ERK[3][4][5]
EAI045 H1975Western BlotProtein PhosphorylationDecreased p-EGFR[6]
CH7233163 Del19/T790M/C797S_NIH3T3Western BlotProtein PhosphorylationDecreased p-EGFR, p-AKT, p-ERK[8]

Methods for Validating Target Engagement

To directly confirm that this compound engages with EGFR inside the cell, several robust methods can be employed. Below are the principles and detailed protocols for three such assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify drug-target interaction in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its protein target, the resulting complex is more resistant to thermal denaturation.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Protein Separation cluster_3 Quantification A Treat cells with This compound or Vehicle (DMSO) B Heat cell lysates at a range of temperatures A->B C Centrifuge to separate soluble proteins from precipitated aggregates B->C D Analyze soluble fraction by Western Blot for EGFR C->D

CETSA Experimental Workflow
  • Cell Culture and Treatment:

    • Culture cells (e.g., H1975, expressing mutant EGFR) to 80-90% confluency.

    • Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Lysis and Heat Challenge:

    • Harvest and wash the cells, then resuspend in a lysis buffer with protease and phosphatase inhibitors.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.[11]

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[12]

  • Analysis by Western Blot:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the soluble fractions.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for total EGFR. An antibody for a loading control (e.g., GAPDH) should also be used.

    • Quantify the band intensities. A positive result is indicated by a higher amount of soluble EGFR at elevated temperatures in the drug-treated samples compared to the vehicle-treated samples, demonstrating thermal stabilization upon binding.

In-Cell Western (ICW) Assay

The In-Cell Western (also known as cell-based ELISA or cytoblot) is a quantitative immunofluorescence assay performed in microplates. It allows for the quantification of protein levels and post-translational modifications within fixed and permeabilized cells. This can be used to measure the inhibition of EGFR phosphorylation upon treatment with this compound.

ICW_Workflow A Seed and treat cells in 96-well plate B Fix and Permeabilize Cells A->B C Block non-specific binding B->C D Incubate with Primary Antibodies (e.g., anti-pEGFR and anti-EGFR) C->D E Incubate with Fluorescent Secondary Antibodies D->E F Scan plate and Quantify Fluorescence E->F

In-Cell Western Experimental Workflow
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well or 384-well plate and allow them to adhere.

    • Treat cells with a dose-response of this compound for the desired time.

  • Fixation and Permeabilization:

    • Fix the cells with 4% formaldehyde (B43269) in PBS for 20 minutes at room temperature.

    • Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.[13]

  • Blocking:

    • Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer or a solution containing 5% non-fat milk) for 1.5 hours at room temperature.[14]

  • Antibody Incubation:

    • Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C. For target engagement, use an antibody against the phosphorylated form of EGFR (e.g., p-EGFR Tyr1068) and a total EGFR antibody for normalization.

    • Wash the cells multiple times with PBS containing 0.1% Tween-20.

    • Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 680RD and IRDye 800CW) for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash the cells again and scan the plate on a near-infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity for both channels. The ratio of the phospho-EGFR signal to the total EGFR signal is calculated to determine the extent of inhibition of EGFR phosphorylation.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a live-cell method that measures compound binding to a target protein. It relies on energy transfer from a NanoLuc® luciferase-tagged protein (donor) to a cell-permeable fluorescent tracer that binds to the same target (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

NanoBRET_Workflow A Transfect cells with EGFR-NanoLuc® fusion construct B Dispense cells into assay plate A->B C Add NanoBRET® tracer and this compound B->C D Incubate to allow compound binding C->D E Add Nano-Glo® substrate and measure luminescence D->E F Calculate BRET ratio E->F

NanoBRET Target Engagement Workflow
  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid expressing an EGFR-NanoLuc® fusion protein.

    • After 24 hours, harvest the cells and resuspend them in Opti-MEM.

  • Assay Setup:

    • Dispense the cells into a white, 384-well assay plate.

    • Prepare serial dilutions of this compound.

  • Compound and Tracer Addition:

    • Add the NanoBRET® tracer (a fluorescent ligand for EGFR) and the test compound to the cells.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow for compound binding to reach equilibrium.

  • Signal Detection:

    • Add the Nano-Glo® substrate to the wells.

    • Immediately measure the donor emission (at ~460 nm) and the acceptor emission (at ~618 nm) using a luminometer equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Correct the raw BRET ratios by subtracting the background signal from cells not treated with the tracer.

    • Plot the corrected BRET ratio against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value for target engagement.

EGFR Signaling Pathway

This compound is an allosteric inhibitor that binds to a site distinct from the ATP-binding pocket of EGFR. This binding event prevents the conformational changes necessary for kinase activation, thereby inhibiting downstream signaling cascades that drive cell proliferation and survival.

EGFR_Signaling cluster_0 Cell Membrane cluster_1 Downstream Signaling EGFR Mutant EGFR (L858R/T790M/C797S) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation and Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation JBJ This compound JBJ->EGFR Allosteric Inhibition

Mutant EGFR Signaling and Inhibition

References

A Head-to-Head Comparison of Allosteric EGFR Inhibitors: (Rac)-JBJ-04-125-02 vs. EAI045

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR): (Rac)-JBJ-04-125-02 and EAI045. This document outlines their performance, supported by experimental data, to aid in the selection of appropriate research tools for targeting EGFR-driven cancers, particularly those with acquired resistance mutations.

The landscape of EGFR-targeted therapies is continually evolving to overcome resistance mechanisms that limit the efficacy of ATP-competitive inhibitors. Allosteric inhibitors, which bind to a site distinct from the ATP-binding pocket, represent a promising strategy to combat resistance mutations such as T790M and C797S. This guide focuses on a detailed comparison of two such fourth-generation inhibitors, this compound and EAI045, to provide clarity on their respective characteristics and performance.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and EAI045. It is important to note that while some data is from direct comparative studies, other values are compiled from separate publications and may have been generated under different experimental conditions.

Table 1: In Vitro Inhibitory Activity against Mutant EGFR

InhibitorEGFR MutantAssay TypeIC50Source
This compound L858R/T790MBiochemical Assay0.26 nM[1][2]
L858RCell Proliferation (Ba/F3)~10 nM[3]
L858R/T790MCell Proliferation (Ba/F3)~10 nM[3]
L858R/T790M/C797SCell Proliferation (Ba/F3)~20 nM[3]
EAI045 Wild-type EGFRBiochemical Assay (10 µM ATP)1.9 µM
L858RBiochemical Assay (10 µM ATP)19 nM
T790MBiochemical Assay (10 µM ATP)190 nM
L858R/T790MBiochemical Assay (10 µM ATP)2 nM
L858RCell Proliferation (Ba/F3)>10 µM (single agent)[3]
L858R/T790MCell Proliferation (Ba/F3)>10 µM (single agent)[3]
L858R/T790M/C797SCell Proliferation (Ba/F3)>10 µM (single agent)[3]
L858R/T790M (with Cetuximab)Cell Proliferation (Ba/F3)~10 nM[3]

Table 2: Pharmacokinetic Parameters

InhibitorParameterValueSpeciesDosingSource
This compound Half-life (t½)3 hoursMouse3 mg/kg IV[2]
Cmax1.1 µMMouse20 mg/kg PO[2]
Oral Bioavailability3%Mouse20 mg/kg PO[2]
EAI045 Cmax0.57 µMMouse20 mg/kg PO[4]
2.15 hoursMouse20 mg/kg PO[4]
Oral Bioavailability26%Mouse20 mg/kg PO[4]

Key Differences in Mechanism and Efficacy

A critical distinction between the two inhibitors lies in their in vivo efficacy as single agents. EAI045 demonstrates potent inhibition of mutant EGFR in biochemical assays; however, it is largely ineffective as a monotherapy in cellular and in vivo models.[5] This is attributed to the requirement for disruption of EGFR dimerization to allow EAI045 to bind effectively.[5] Consequently, EAI045 shows significant anti-tumor activity only when co-administered with an antibody therapeutic like cetuximab, which blocks EGFR dimerization.[5]

In contrast, this compound has been developed as a more potent allosteric inhibitor that is effective as a single agent in both in vitro and in vivo models of EGFR-mutant lung cancer, including those harboring the C797S mutation.[1][3] Furthermore, studies have shown that this compound can act synergistically with the ATP-competitive inhibitor osimertinib, leading to enhanced apoptosis and more effective inhibition of cellular growth.[3][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended as a general reference and may require optimization for specific experimental conditions.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

  • Reaction Setup: In a 384-well plate, combine the recombinant EGFR enzyme (wild-type or mutant), the kinase substrate (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor (this compound or EAI045) at various concentrations in a kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Initiation: Start the kinase reaction by adding ATP to a final concentration that is appropriate for the experiment (e.g., near the Km for ATP).

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus reflects the EGFR kinase activity.

  • Data Analysis: Calculate the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTS Assay)

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Plate cancer cells (e.g., Ba/F3 cells expressing EGFR mutants or human NSCLC cell lines like H1975) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with serial dilutions of this compound or EAI045 (with or without cetuximab) for a specified duration (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and calculate the percentage of cell viability. Determine the IC50 values by plotting cell viability against the log of the inhibitor concentration.

Western Blotting for EGFR Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins.

  • Cell Lysis: After treatment with the inhibitors, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST and then incubate with primary antibodies against total EGFR, phosphorylated EGFR (e.g., pY1068), total AKT, phosphorylated AKT, total ERK1/2, and phosphorylated ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometry can be used to quantify the band intensities and determine the extent of inhibition of EGFR signaling.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the EGFR signaling pathway and the distinct mechanisms of inhibition by this compound and EAI045.

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Inhibitor_Mechanism cluster_JBJ This compound cluster_EAI EAI045 JBJ This compound EGFR_JBJ Mutant EGFR (L858R/T790M/C797S) JBJ->EGFR_JBJ Binds allosterically Inhibition_JBJ Inhibition of Downstream Signaling EGFR_JBJ->Inhibition_JBJ Single_Agent Effective as a Single Agent EAI EAI045 EGFR_Monomer Mutant EGFR (Monomer) EAI->EGFR_Monomer Binds allosterically Cetuximab Cetuximab EGFR_EAI Mutant EGFR (Dimer) Cetuximab->EGFR_EAI Disrupts Dimer EGFR_EAI->EGFR_Monomer Inhibition_EAI Inhibition of Downstream Signaling EGFR_Monomer->Inhibition_EAI Combo_Therapy Requires Combination Therapy

Caption: Mechanisms of action for this compound and EAI045.

Experimental_Workflow cluster_biochem Biochemical Assay cluster_cell Cell-Based Assays cluster_invivo In Vivo Model Biochem_Start Recombinant EGFR Enzyme Biochem_Inhibit Add Inhibitor + Substrate + ATP Biochem_Start->Biochem_Inhibit Biochem_Measure Measure Kinase Activity (IC50) Biochem_Inhibit->Biochem_Measure Cell_Start Culture EGFR-mutant Cancer Cells Cell_Treat Treat with Inhibitor Cell_Start->Cell_Treat Cell_Viability Cell Viability (MTS Assay) Cell_Treat->Cell_Viability Cell_Signaling Downstream Signaling (Western Blot) Cell_Treat->Cell_Signaling Invivo_Start Tumor Xenograft Mouse Model Invivo_Treat Administer Inhibitor Invivo_Start->Invivo_Treat Invivo_Measure Monitor Tumor Growth Invivo_Treat->Invivo_Measure

Caption: General experimental workflow for evaluating EGFR inhibitors.

References

The Vanguard of Targeted Therapy: A Head-to-Head Comparison of Fourth-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the clinical success of third-generation inhibitors, such as osimertinib (B560133), is often curtailed by the emergence of acquired resistance, most notably through the C797S mutation. This has catalyzed the development of a new vanguard: fourth-generation EGFR inhibitors specifically designed to overcome this challenge. This guide provides an objective, data-driven comparison of leading fourth-generation EGFR inhibitors in preclinical and early clinical development, offering a critical resource for the scientific community.

Executive Summary

Fourth-generation EGFR inhibitors are being developed to target EGFR mutations that confer resistance to third-generation TKIs, particularly the C797S mutation. These agents, primarily reversible, non-covalent ATP-competitive inhibitors, have demonstrated significant preclinical activity against single, double, and triple EGFR mutations, including the challenging Del19/T790M/C797S and L858R/T790M/C797S variants. This guide summarizes the in vitro potency, cellular activity, and in vivo efficacy of prominent candidates such as Futresib (BLU-945), BPI-361175, TQB3804, BBT-176, JIN-A02, and CH7233163, providing a framework for their comparative evaluation.

Comparative Performance Data

The following tables summarize the quantitative data from preclinical studies, offering a head-to-head comparison of the inhibitory activities of various fourth-generation EGFR TKIs.

Table 1: In Vitro Enzymatic Inhibition (IC50, nM)
InhibitorEGFR Del19/T790M/C797SEGFR L858R/T790M/C797SEGFR WTSelectivity (WT vs. Triple Mutant)
Futresib (BLU-945) ~43.2544>136x
BPI-361175 1534>1000>66x
TQB3804 0.460.131.07~2-8x
BBT-176 1.795.35>1000>558x
CH7233163 0.28-~1200>4200x

Data compiled from publicly available preclinical results. Selectivity is a calculated estimate and may vary based on specific assay conditions.

Table 2: Cellular Anti-proliferative Activity (IC50, nM)
InhibitorBa/F3 (Del19/T790M/C797S)Ba/F3 (L858R/T790M/C797S)A431 (EGFR WT)
Futresib (BLU-945) 4.03.2544
BPI-361175 5236>1000
TQB3804 26.8-147
BBT-176 49202>3000
JIN-A02 92.1->4000

Cell lines are a common tool for assessing inhibitor potency in a cellular context. A431 is a human cell line with wild-type EGFR.

Mechanism of Action and Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, triggering downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which drive cell proliferation and survival.[1][2][3] Third-generation inhibitors like osimertinib form a covalent bond with the C797 residue in the ATP-binding pocket of EGFR.[4][5] The C797S mutation, a substitution of cysteine with serine, prevents this covalent binding, rendering the inhibitor ineffective.[4][5][6] Fourth-generation inhibitors are designed as non-covalent, ATP-competitive inhibitors that can effectively bind to and inhibit the kinase activity of EGFR even in the presence of the C797S mutation.[4]

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitor Action cluster_downstream Downstream Signaling EGFR EGFR C797S C797S Mutation RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binding & Dimerization Osimertinib 3rd Gen TKI (Osimertinib) Osimertinib->EGFR Covalent Bond (Inhibited by C797S) FourthGen 4th Gen TKI FourthGen->EGFR Non-covalent Binding (Effective) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Fig. 1: EGFR signaling and inhibitor mechanisms.

Detailed Experimental Methodologies

To ensure the reproducibility and critical evaluation of the cited data, detailed protocols for the key experiments are provided below.

Cell Viability Assay (CellTiter-Glo® Protocol)

This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.[7][8][9][10][11]

Protocol:

  • Cell Plating: Seed cells in opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Include wells with medium only for background luminescence measurement.

  • Compound Treatment: Prepare serial dilutions of the EGFR inhibitors in culture medium. Add the compounds to the designated wells and incubate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it and the lyophilized Substrate to equilibrate to room temperature. Reconstitute the substrate with the buffer to create the CellTiter-Glo® Reagent.[9]

  • Assay Procedure: Equilibrate the cell plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.[10][11]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Data Acquisition: Measure luminescence using a plate-based luminometer.

  • Data Analysis: Subtract the background luminescence from all readings. Normalize the data to vehicle-treated control wells and calculate IC50 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Fig. 2: Cell Viability Assay Workflow.
In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET Protocol)

This biochemical assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase enzyme using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[12][13][14][15]

Protocol:

  • Reagent Preparation: Prepare a 2X solution of fluorescein-labeled EGFR substrate and a 2X solution of ATP in the kinase reaction buffer. Prepare a 2X solution of the recombinant EGFR kinase enzyme.

  • Reaction Setup: In a low-volume 384-well plate, add 2.5 µL of the test compound at various concentrations. Add 2.5 µL of the 2X kinase solution to all wells.

  • Initiate Kinase Reaction: Add 5 µL of the 2X substrate/ATP mixture to initiate the reaction. The final reaction volume is 10 µL. Incubate for 60 minutes at room temperature.

  • Stop and Detect: Add 10 µL of a detection solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA to stop the reaction. The final volume is 20 µL. Incubate for 30-60 minutes at room temperature to allow antibody-substrate binding.[15]

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 520 nm (acceptor, fluorescein) and 495 nm (donor, terbium) following excitation at ~340 nm.[15]

  • Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Plot the ratio against the inhibitor concentration and determine IC50 values using a sigmoidal dose-response curve fit.

Western Blotting for EGFR Phosphorylation

This method is used to detect the phosphorylation status of EGFR in cell lysates after inhibitor treatment, providing a direct measure of target engagement.[16][17][18][19]

Protocol:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency. Treat with EGFR inhibitors for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

  • Protein Quantification: Clear the lysate by centrifugation. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[16]

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and denature by boiling. Separate 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.[16][20]

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total EGFR and a housekeeping protein like GAPDH or β-actin.[16]

  • Densitometry: Quantify band intensities using software like ImageJ to determine the relative inhibition of EGFR phosphorylation.

In Vivo Tumor Xenograft Studies

Patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models are crucial for evaluating the anti-tumor efficacy of inhibitors in a living organism.[12][21][22][23][24][25]

Protocol:

  • Animal Models: Use immunodeficient mice (e.g., NOD-SCID or Athymic Nude).

  • Tumor Implantation: For CDX models, subcutaneously inject a suspension of human NSCLC cells (e.g., NCI-H1975 engineered with a C797S mutation) mixed with Matrigel into the flank of each mouse. For PDX models, implant small fragments of a patient's tumor.[12][21]

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the fourth-generation EGFR inhibitor and vehicle control orally (p.o.) or via intraperitoneal (i.p.) injection, typically once or twice daily (QD or BID), at predetermined doses.

  • Efficacy Assessment: Measure tumor volumes and body weights 2-3 times per week. The primary endpoint is often Tumor Growth Inhibition (TGI).

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for p-EGFR) to confirm target engagement in vivo.

Conclusion and Future Outlook

The fourth generation of EGFR inhibitors represents a significant step forward in overcoming acquired resistance in NSCLC. Preclinical data for compounds like Futresib, BPI-361175, TQB3804, and others are highly promising, demonstrating potent activity against C797S-mutant EGFR while often maintaining selectivity over wild-type EGFR. As these agents progress through clinical trials, head-to-head comparisons will become more defined, focusing on clinical efficacy, safety profiles, and their potential for combination therapies. The detailed experimental methodologies provided herein serve as a foundation for researchers to critically evaluate emerging data and contribute to the continued advancement of targeted cancer therapy.

References

Validating EGFR Downstream Signaling Inhibition: A Comparative Analysis of (Rac)-JBJ-04-125-02, Osimertinib, and EAI045

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (Rac)-JBJ-04-125-02, a novel allosteric EGFR inhibitor, with other established EGFR inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and clear visualizations of the underlying molecular pathways and experimental workflows.

The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane protein that regulates key cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations, is a major driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[2] While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, acquired resistance remains a significant clinical challenge, necessitating the development of novel inhibitory strategies.[2]

This compound is a potent, mutant-selective, allosteric inhibitor of EGFR.[2][3] Unlike ATP-competitive inhibitors that bind to the kinase domain, allosteric inhibitors bind to a different site on the receptor, offering a potentially complementary therapeutic approach.[4] This guide compares the performance of this compound with Osimertinib, a third-generation covalent EGFR inhibitor, and EAI045, another allosteric inhibitor.

Performance Comparison of EGFR Inhibitors

The following tables summarize the quantitative performance of this compound alongside Osimertinib and EAI045. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater potency.

Table 1: In Vitro IC50 Values of EGFR Inhibitors in Mutant Cell Lines

InhibitorCell LineEGFR MutationIC50 (nM)Reference
This compound Ba/F3L858R/T790M0.26[3][5]
H1975L858R/T790MLow nanomolar[4]
Ba/F3L858R/T790M/C797SEffective as single agent[4]
Osimertinib LoVoExon 19 deletion12.92[6]
LoVoL858R/T790M11.44[6]
LoVoWild-Type EGFR493.8[6]
PC-9Exon 19 deletion~10[7]
H1975L858R/T790M5[8]
EAI045 Kinase AssayL858R/T790M2[9]
H1975L858R/T790MEC50 = 2 (p-EGFR)[9]
Ba/F3L858R/T790M~221[9]

Inhibition of Downstream Signaling Pathways

Effective EGFR inhibition should result in the downregulation of key downstream signaling pathways, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways. Western blot analysis is a standard method to assess the phosphorylation status of key proteins in these pathways.

Table 2: Summary of Western Blot Analyses for Downstream Signaling Inhibition

| Inhibitor | Cell Line/Model | Effect on p-EGFR | Effect on p-AKT | Effect on p-ERK1/2 | Reference | |---|---|---|---|---| | This compound | H1975 Cells | Inhibition | Inhibition | Inhibition |[10] | | | L858R/T790M/C797S Ba/F3 Cells | Inhibition | Inhibition | Inhibition |[4] | | | In vivo lung tumor tissues | Inhibition | Inhibition | Inhibition |[10] | | Osimertinib | H1975 Cells | Inhibition | Inhibition | Inhibition |[10] | | EAI045 | L858R/T790M Ba/F3 Cells | Inhibition | Inhibition | Inhibition |[4] |

In Vivo Efficacy

The ultimate validation of an inhibitor's potential lies in its efficacy in preclinical in vivo models. The following table summarizes the available in vivo data for the compared inhibitors.

Table 3: In Vivo Efficacy of EGFR Inhibitors in Lung Cancer Models

InhibitorAnimal ModelDosageOutcomeReference
This compound EGFR L858R/T790M/C797S genetically engineered mice50 mg/kg, oral gavage, once dailyMarked tumor regressions within 4 weeks[11]
Mice with lung tumors100 mg/kg for 3 daysInhibition of p-EGFR, p-AKT, and p-ERK1/2 in tumor tissues[10]
Osimertinib Mice with lung tumors25 mg/kg for 3 daysInhibition of p-EGFR, p-AKT, and p-ERK1/2 in tumor tissues[10]
EAI045 L858R/T790M-mutant-driven lung cancer mouse modelNot specifiedRemarkable tumor regression when combined with cetuximab; no response as a single agent[9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methods discussed, the following diagrams were generated using Graphviz.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_downstream Downstream Effects cluster_inhibitors Inhibitors EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival JBJ This compound (Allosteric) JBJ->EGFR Osimertinib Osimertinib (ATP-Competitive) Osimertinib->EGFR EAI045 EAI045 (Allosteric) EAI045->EGFR

Caption: EGFR Signaling Pathway and Points of Inhibition.

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_lysis Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection A Seed cells (e.g., H1975) in 6-well plates B Treat with varying concentrations of EGFR inhibitor for 24h A->B C Wash cells with ice-cold PBS B->C D Lyse cells in RIPA buffer with protease/phosphatase inhibitors C->D E Quantify protein concentration (BCA assay) D->E F Prepare samples with Laemmli buffer E->F G Separate proteins by SDS-PAGE F->G H Transfer proteins to PVDF membrane G->H I Block membrane (e.g., 5% BSA) H->I J Incubate with primary antibodies (p-EGFR, p-AKT, p-ERK, Total Proteins) I->J K Incubate with HRP-conjugated secondary antibody J->K L Detect signal with ECL substrate K->L M Image and quantify band intensity L->M

Caption: Experimental Workflow for Western Blotting.

Experimental Protocols

Accurate assessment of EGFR inhibition requires robust and reliable experimental methods. Below are detailed protocols for two widely accepted assays used to quantify the effects of inhibitors.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cell lines (e.g., H1975, PC-9) into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[12] Incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the EGFR inhibitors in culture medium.[12] Add 100 µL of the diluted compounds to the respective wells, including a vehicle control (e.g., DMSO).[12]

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[11]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log concentration of the inhibitor.[12]

Western Blot Analysis for Downstream Signaling

This method quantifies the levels of specific proteins and their phosphorylation status.

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with inhibitors as described for the cell viability assay.[1] After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli sample buffer.[1] Load 20-30 µg of total protein per lane onto a polyacrylamide gel and perform electrophoresis.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.[14]

    • Incubate the membrane overnight at 4°C with primary antibodies specific for p-EGFR, total EGFR, p-AKT, total AKT, p-ERK1/2, and total ERK1/2.[4]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection and Analysis: Detect the chemiluminescent signal using an ECL substrate and an imaging system.[1] Quantify band intensities using densitometry software.[1]

Conclusion

This compound demonstrates potent, single-agent activity against clinically relevant EGFR mutations, including the challenging T790M and C797S resistance mutations.[4] Its allosteric mechanism of action provides a distinct advantage and a potential strategy to overcome resistance to traditional ATP-competitive inhibitors. In direct comparison, this compound shows comparable or superior potency to Osimertinib in specific mutant contexts and, unlike EAI045, is effective as a standalone agent in vivo.[4][9] The data presented here supports this compound as a promising candidate for further development in the treatment of EGFR-mutant cancers.

References

Unveiling the Cross-Resistance Profile of (Rac)-JBJ-04-125-02: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Boston, MA – In the landscape of targeted cancer therapy, the emergence of drug resistance remains a critical challenge. This guide provides a comprehensive analysis of the cross-resistance profile of (Rac)-JBJ-04-125-02, a novel, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). Designed for researchers, scientists, and drug development professionals, this document objectively compares the performance of this compound with other EGFR inhibitors, supported by experimental data, detailed protocols, and visual diagrams to elucidate its mechanism of action and experimental workflows.

This compound, and its active enantiomer JBJ-04-125-02, represents a promising strategy to overcome acquired resistance to conventional ATP-competitive EGFR tyrosine kinase inhibitors (TKIs). Its allosteric mechanism of action allows it to bind to a site distinct from the ATP-binding pocket, enabling it to inhibit EGFR mutants that are resistant to other therapies, including those with the challenging T790M and C797S mutations.

Comparative Efficacy Against Resistant EGFR Mutants

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other EGFR inhibitors against various EGFR mutations, providing a clear comparison of their potency and selectivity. The data is extracted from the pivotal study by To C, et al., published in Cancer Discovery in 2019.

Cell LineEGFR MutationThis compound IC50 (µM)EAI045 IC50 (µM)JBJ-02-112-05 IC50 (µM)
Ba/F3L858R>10>10>10
Ba/F3L858R/T790M0.03 ± 0.005>10>10
Ba/F3L858R/T790M/C797S0.15 ± 0.02>10>10

Data represents the mean ± standard deviation from at least three independent experiments.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

Cell Viability Assay

The cross-resistance profile of this compound was determined using a CellTiter-Glo Luminescent Cell Viability Assay.

  • Cell Seeding: Ba/F3 cells harboring different EGFR mutations were seeded in 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Treatment: Cells were treated with a serial dilution of this compound or comparator compounds for 72 hours.

  • Luminescence Measurement: After the incubation period, CellTiter-Glo reagent was added to each well according to the manufacturer's instructions. The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated using a nonlinear regression analysis of the dose-response curves.

Western Blot Analysis

To investigate the effect of this compound on downstream signaling pathways, western blotting was performed.

  • Cell Lysis: Cells were treated with the indicated concentrations of inhibitors for 4 hours and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membranes were blocked and then incubated with primary antibodies against phosphorylated and total EGFR, AKT, and ERK1/2, followed by incubation with horseradish peroxidase-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanism and Workflow

To further clarify the underlying biological processes and experimental procedures, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS JBJ_04_125_02 This compound (Allosteric) JBJ_04_125_02->EGFR Binds allosterically ATP_Competitive ATP-Competitive Inhibitor ATP_Competitive->EGFR Blocks ATP binding site AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR Signaling Pathway and Inhibition.

Experimental_Workflow start Start cell_culture Culture EGFR-Mutant Cancer Cell Lines start->cell_culture treatment Treat cells with this compound and Comparator Drugs cell_culture->treatment viability_assay Perform Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay western_blot Perform Western Blot for Downstream Signaling treatment->western_blot ic50 Calculate IC50 Values viability_assay->ic50 end End ic50->end analysis Analyze Inhibition of p-EGFR, p-AKT, p-ERK western_blot->analysis analysis->end

Caption: Cross-Resistance Profiling Workflow.

Combination Therapy Strategies with (Rac)-JBJ-04-125-02: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-JBJ-04-125-02 is a potent and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers, particularly non-small cell lung cancer (NSCLC).[1] Its unique mechanism of action, targeting a site distinct from the ATP-binding pocket, makes it a compelling candidate for combination therapies aimed at overcoming resistance to traditional EGFR tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive comparison of combination strategies involving this compound, with a focus on supporting experimental data and detailed methodologies.

Combination with Osimertinib (B560133): A Synergistic Approach

The most extensively studied combination therapy pairs this compound with osimertinib, a third-generation, ATP-competitive covalent EGFR inhibitor.[1][2] This combination has demonstrated significant synergy in preclinical models, offering a promising strategy to combat resistance mechanisms that arise during cancer treatment.[2]

The rationale for this combination lies in their complementary mechanisms of action. Osimertinib enhances the binding of JBJ-04-125-02 to mutant EGFR.[1] This cooperative binding leads to a more profound and sustained inhibition of EGFR signaling, resulting in increased apoptosis and more effective control of cancer cell growth compared to either agent alone.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound alone and in combination with osimertinib across various EGFR-mutant cell lines.

Table 1: In Vitro Cell Viability (IC50, nM) of this compound and Osimertinib

Cell LineEGFR Mutation StatusThis compound (IC50, nM)Osimertinib (IC50, nM)
H1975L858R/T790M~10~15
H3255GRL858R/T790M>1000~5
Ba/F3 EGFRL858R/T790ML858R/T790M2.68.1
Ba/F3 EGFRL858R/T790M/C797SL858R/T790M/C797S4.8>1000

Data extracted from To C, et al. Cancer Discov. 2019.

Table 2: In Vitro Combination Efficacy of this compound and Osimertinib

Cell LineEGFR Mutation StatusTreatmentEffect
H3255GRL858R/T790MOsimertinib + 10 µM JBJ-04-125-02Increased potency of osimertinib
H1975L858R/T790MOsimertinib + JBJ-04-125-02Delayed emergence of resistance

Data extracted from To C, et al. Cancer Discov. 2019.

In Vivo Experimental Data

In a genetically engineered mouse model harboring EGFRL858R/T790M/C797S mutations, treatment with this compound as a single agent at a dose of 50 mg/kg administered via oral gavage once daily led to significant tumor regressions within four weeks of treatment.[3]

Signaling Pathway and Experimental Workflow

To visualize the interplay of these compounds and the methodologies used to evaluate them, the following diagrams are provided.

EGFR_Signaling_Pathway EGFR Signaling Pathway and Drug Intervention cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib Osimertinib->EGFR ATP-competitive inhibition JBJ_04_125_02 This compound JBJ_04_125_02->EGFR Allosteric inhibition

Caption: EGFR signaling pathway with points of inhibition for Osimertinib and this compound.

Experimental_Workflow In Vitro Combination Therapy Experimental Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis cell_seeding Seed EGFR-mutant cancer cells in multi-well plates drug_prep Prepare serial dilutions of This compound and Osimertinib cell_seeding->drug_prep single_agent Treat cells with single agents drug_prep->single_agent combo Treat cells with combination of both drugs drug_prep->combo incubate Incubate for 72 hours single_agent->incubate combo->incubate viability Assess cell viability (e.g., MTS assay) incubate->viability western Perform Western Blot for EGFR pathway proteins (p-EGFR, p-AKT, p-ERK) incubate->western data_analysis Calculate IC50 values and assess synergy viability->data_analysis western->data_analysis

Caption: A typical experimental workflow for evaluating in vitro combination therapy.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following are key protocols utilized in the evaluation of the this compound and osimertinib combination.

In Vitro Cell Viability Assay
  • Cell Seeding: EGFR-mutant human NSCLC cell lines (e.g., H1975, H3255GR) or Ba/F3 cells stably transfected with EGFR mutations are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with increasing concentrations of this compound, osimertinib, or a combination of both drugs for 72 hours.[1]

  • Viability Assessment: Cell viability is assessed using a colorimetric method such as the MTS assay, which measures the metabolic activity of the cells.[1]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each treatment condition to determine the potency of the inhibitors.

Western Blot Analysis
  • Cell Lysis: Following drug treatment for a specified period, cells are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined to ensure equal loading.

  • Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for key proteins in the EGFR signaling pathway, such as phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2.

  • Detection: A secondary antibody conjugated to an enzyme is used to detect the primary antibodies, and the signal is visualized to assess the levels of protein expression and phosphorylation.

In Vivo Xenograft Studies
  • Animal Model: Immunocompromised mice are used for the engraftment of human NSCLC cells or genetically engineered mouse models with specific EGFR mutations are utilized.[3]

  • Tumor Implantation: Human NSCLC cells are injected subcutaneously into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered this compound, osimertinib, the combination, or a vehicle control, typically via oral gavage.

  • Tumor Measurement: Tumor volume is measured regularly to assess the anti-tumor efficacy of the treatments.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for western blot analysis to confirm target engagement and pathway inhibition.

Alternative Combination Strategies

Currently, the combination of this compound with osimertinib is the most well-documented and promising strategy. While the allosteric nature of this compound suggests potential for combination with other anti-cancer agents, including chemotherapy or other targeted therapies, preclinical data supporting these alternative combinations are not yet widely available. Future research may explore such possibilities to further enhance the therapeutic potential of this novel EGFR inhibitor.

References

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